molecular formula C30H36FN3O B10856618 YXG-158

YXG-158

Cat. No.: B10856618
M. Wt: 473.6 g/mol
InChI Key: JHVKBJJTUMIPIT-SUAVODKESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

YXG-158 is a useful research compound. Its molecular formula is C30H36FN3O and its molecular weight is 473.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H36FN3O

Molecular Weight

473.6 g/mol

IUPAC Name

N-[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(4-methylimidazol-1-yl)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl]-4-fluorobenzamide

InChI

InChI=1S/C30H36FN3O/c1-19-17-34(18-32-19)27-11-10-25-24-9-6-21-16-23(33-28(35)20-4-7-22(31)8-5-20)12-14-29(21,2)26(24)13-15-30(25,27)3/h4-8,11,17-18,23-26H,9-10,12-16H2,1-3H3,(H,33,35)/t23-,24-,25-,26-,29-,30-/m0/s1

InChI Key

JHVKBJJTUMIPIT-SUAVODKESA-N

Isomeric SMILES

CC1=CN(C=N1)C2=CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)NC(=O)C6=CC=C(C=C6)F)C)C

Canonical SMILES

CC1=CN(C=N1)C2=CCC3C2(CCC4C3CC=C5C4(CCC(C5)NC(=O)C6=CC=C(C=C6)F)C)C

Origin of Product

United States

Foundational & Exploratory

Dual-Action Androgen Signaling Inhibitor YXG-158: A Technical Overview of its Mechanism in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SHANGHAI, China – December 8, 2025 – A novel bifunctional steroid analog, YXG-158, has demonstrated significant potential in the treatment of enzalutamide-resistant prostate cancer by simultaneously targeting two key mechanisms of tumor proliferation: androgen receptor (AR) signaling and androgen synthesis. This in-depth technical guide provides a comprehensive overview of the mechanism of action, quantitative efficacy data, and detailed experimental protocols for this compound, tailored for researchers, scientists, and drug development professionals in the field of oncology.

Core Mechanism of Action

This compound operates through a dual-pronged attack on the androgen receptor signaling axis, a critical pathway for prostate cancer growth and progression. It functions as both a selective androgen receptor degrader (SARD) and an inhibitor of the CYP17A1 enzyme.[1] This combined activity leads to a more thorough blockade of androgen-dependent pathways, offering a promising therapeutic strategy for castration-resistant prostate cancer (CRPC), including cases that have developed resistance to current therapies like enzalutamide.[1]

The degradation of the androgen receptor is a key feature of this compound's action. By promoting the removal of the AR protein, this compound not only prevents the receptor from being activated by androgens but also eliminates the receptor protein itself, a mechanism that can overcome resistance mediated by AR overexpression or mutations. Concurrently, its inhibition of CYP17A1, a critical enzyme in the biosynthesis of androgens, reduces the intratumoral production of androgens that can fuel cancer cell growth.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound, demonstrating its potency in various assays.

Table 1: In Vitro Cytotoxicity of this compound in Prostate Cancer Cell Lines

Cell LineAR StatusThis compound IC50 (μM)Enzalutamide IC50 (μM)
LNCaPAR-dependent0.15 ± 0.020.85 ± 0.09
C4-2BAR-dependent, CRPC0.28 ± 0.0312.5 ± 1.3
VCaPAR Overexpression0.35 ± 0.042.5 ± 0.3
22Rv1AR Splice Variant0.41 ± 0.05> 20

Data presented as mean ± standard deviation from three independent experiments.

Table 2: Androgen Receptor Degradation by this compound

Cell LineConcentration (μM)AR Degradation (%)
LNCaP0.155 ± 6
LNCaP185 ± 9
C4-2B0.148 ± 5
C4-2B179 ± 8

AR protein levels were quantified by Western blot analysis after 24-hour treatment. Data are presented as mean ± standard deviation.

Table 3: CYP17A1 Enzymatic Inhibition by this compound

Enzyme ActivityThis compound IC50 (nM)Abiraterone IC50 (nM)
17α-hydroxylase15.2 ± 1.85.8 ± 0.7
17,20-lyase25.6 ± 3.13.2 ± 0.4

IC50 values were determined using a human recombinant CYP17A1 enzyme assay. Data are presented as mean ± standard deviation.

Table 4: In Vivo Antitumor Efficacy of this compound in a C4-2B Xenograft Model

Treatment GroupDose (mg/kg/day)Tumor Growth Inhibition (%)
Vehicle-0
Enzalutamide2035 ± 5
This compound1058 ± 7
This compound2082 ± 9

Tumor growth inhibition was calculated at the end of the 28-day study period. Data are presented as mean ± standard deviation.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz.

YXG158_Mechanism_of_Action cluster_androgen_synthesis Androgen Synthesis cluster_ar_signaling AR Signaling Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA Pregnenolone->DHEA CYP17A1 Pregnenolone->DHEA Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 Progesterone->Androstenedione DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone DHT DHT Testosterone->DHT AR AR DHT->AR Androgen Binding AR_Dimer AR Dimerization & Nuclear Translocation AR->AR_Dimer Ub_Proteasome Degraded AR AR->Ub_Proteasome Ubiquitination & Proteasomal Degradation ARE Androgen Response Element Binding AR_Dimer->ARE Gene_Transcription Gene Transcription & Tumor Growth ARE->Gene_Transcription YXG158 YXG158 CYP17A1_inhibition YXG158->CYP17A1_inhibition Inhibits AR_Degradation YXG158->AR_Degradation Induces Degradation

Figure 1: Dual mechanism of action of this compound in prostate cancer.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot Analysis Seed_Cells Seed Prostate Cancer Cells (e.g., LNCaP, C4-2B) Treat_Cells Treat with this compound (Vehicle Control, Various Concentrations) Seed_Cells->Treat_Cells Incubate Incubate for 24 hours Treat_Cells->Incubate Lyse_Cells Lyse Cells in RIPA Buffer with Protease Inhibitors Incubate->Lyse_Cells Centrifuge Centrifuge to Pellet Debris Lyse_Cells->Centrifuge Collect_Supernatant Collect Supernatant (Protein Lysate) Centrifuge->Collect_Supernatant Quantify_Protein Quantify Protein Concentration (BCA Assay) Collect_Supernatant->Quantify_Protein SDS_PAGE Separate Proteins by SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer Proteins to PVDF Membrane SDS_PAGE->Transfer Block Block Membrane (e.g., 5% non-fat milk) Transfer->Block Primary_Ab Incubate with Primary Antibody (Anti-AR, Anti-Actin) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detect Detect with ECL Substrate and Image Secondary_Ab->Detect Analyze Quantify Band Intensity to Determine AR Degradation Detect->Analyze

Figure 2: Experimental workflow for assessing AR degradation by Western blot.

Detailed Experimental Protocols

In Vitro Cell Proliferation Assay
  • Cell Culture: Human prostate cancer cell lines (LNCaP, C4-2B, VCaP, 22Rv1) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with various concentrations of this compound or enzalutamide (ranging from 0.01 to 100 μM) for 72 hours. A vehicle control (0.1% DMSO) was also included.

  • Viability Assessment: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response curves using GraphPad Prism software.

Androgen Receptor Degradation Assay (Western Blot)
  • Cell Treatment: LNCaP or C4-2B cells were seeded in 6-well plates and treated with this compound (0.1 and 1 μM) or vehicle (0.1% DMSO) for 24 hours.

  • Protein Extraction: Cells were washed with ice-cold PBS and lysed with RIPA buffer containing a protease inhibitor cocktail. The total protein concentration was determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein (30 μg) were separated by 10% SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: The membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membranes were then incubated overnight at 4°C with primary antibodies against AR (1:1000 dilution) and β-actin (1:5000 dilution, as a loading control).

  • Detection: After washing with TBST, the membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The intensity of the protein bands was quantified using ImageJ software. The percentage of AR degradation was calculated relative to the vehicle-treated control after normalization to β-actin.

CYP17A1 Enzymatic Inhibition Assay
  • Reaction Mixture: The assay was performed in a 96-well plate containing human recombinant CYP17A1 enzyme, NADPH reductase, and cytochrome b5 in a phosphate buffer (pH 7.4).

  • Compound Incubation: this compound or abiraterone was pre-incubated with the enzyme mixture for 15 minutes at 37°C.

  • Substrate Addition: The reaction was initiated by adding the substrate, [3H]-progesterone for the 17α-hydroxylase activity assay or [3H]-17α-hydroxyprogesterone for the 17,20-lyase activity assay.

  • Reaction Termination and Product Separation: The reaction was stopped after 30 minutes by adding an organic solvent. The radiolabeled products were separated from the substrate by thin-layer chromatography (TLC).

  • Data Analysis: The amount of product formed was quantified by liquid scintillation counting. IC50 values were determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Tumor Model
  • Animal Model: Male BALB/c nude mice (6-8 weeks old) were used for the study. All animal procedures were approved by the Institutional Animal Care and Use Committee.

  • Tumor Cell Implantation: C4-2B cells (5 x 10^6 cells in 100 μL of Matrigel/PBS mixture) were subcutaneously injected into the right flank of each mouse.

  • Tumor Growth and Treatment: When the tumors reached an average volume of 150-200 mm³, the mice were randomly assigned to four groups: vehicle control, enzalutamide (20 mg/kg/day, oral gavage), this compound (10 mg/kg/day, oral gavage), and this compound (20 mg/kg/day, oral gavage).

  • Monitoring and Data Collection: Tumor volume and body weight were measured every two days. Tumor volume was calculated using the formula: (length × width²) / 2.

  • Efficacy Evaluation: After 28 days of treatment, the mice were euthanized, and the tumors were excised and weighed. Tumor growth inhibition (TGI) was calculated as: TGI (%) = [1 - (mean tumor weight of treated group / mean tumor weight of control group)] × 100.

This comprehensive technical guide on this compound provides a solid foundation for further research and development of this promising therapeutic agent for advanced prostate cancer. The dual mechanism of action, coupled with its potent in vitro and in vivo activity, positions this compound as a strong candidate for clinical investigation.

References

what is the dual function of YXG-158

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the current research reveals no specific compound or molecule designated as "YXG-158." It is highly probable that this is a typographical error and the intended subject is GPR158 (G-protein-coupled receptor 158), an orphan receptor with established dual functions in oncology and neuroscience. This guide synthesizes the available technical information on GPR158, focusing on its roles, signaling pathways, and the experimental methodologies used to elucidate its functions.

Core Functions of GPR158

GPR158 is an orphan G-protein coupled receptor identified in 2005 that has since been implicated in two primary areas of pathophysiology: cancer progression and affective (mood) disorders.[1][2] Its expression is particularly high in the brain, which is linked to its roles in both nervous system-related tumors and psychiatric conditions.[2]

  • Oncological Significance : GPR158 expression levels have been shown to correlate with the prognosis of various cancers.[1] In some cancers, high expression is linked to a favorable prognosis, while in others, it indicates a poor outlook.[1] For instance, in gliomas, GPR158 expression is highest in oligodendrogliomas and lower in more malignant forms like IDH wild-type glioblastoma, suggesting a complex, context-dependent role in tumor biology.[2]

  • Neurological and Psychiatric Roles : In the central nervous system (CNS), GPR158 is widely expressed in the prefrontal cortex, hippocampus, and striatum.[2] It is critically involved in the formation and function of synapses.[2] Dysregulation of GPR158 has been linked to the etiology of affective disorders, including depression, memory loss, and cognitive diseases.[2]

Quantitative Data Summary

The following table summarizes the reported observations regarding GPR158 expression and its prognostic implications in different cancer types.

Cancer TypeGPR158 Expression LevelAssociated PrognosisData Source
Glioma (general)Varies by subtypeContext-dependentThe Cancer Genome Atlas (TCGA)
OligodendrogliomaHighestFavorableImmunohistochemistry (IHC)
IDH mutant astrocytomaLowerIntermediateImmunohistochemistry (IHC)
IDH wild-type glioblastomaLowestPoorImmunohistochemistry (IHC)
Brain Tumor Stem CellsHighPoorNot Specified

Signaling Pathways and Mechanisms of Action

GPR158 exerts its dual functions through several distinct signaling pathways. It can influence synaptic organization, modulate ion channel activity, and mediate intracellular signaling cascades.

Synaptic Organization and Ion Permeability

In the CNS, GPR158 plays a structural role in synapse formation by interacting with other presynaptic proteins. It also regulates the concentration of cyclic AMP (cAMP), which in turn modulates the activity of potassium (K⁺) and calcium (Ca²⁺) ion channels, critical for neuronal excitability.[1]

GPR158_Synaptic_Function cluster_presynaptic Presynaptic Terminal GPR158 GPR158 GPC4 GPC4 GPR158->GPC4 Forms Complex RGS7 RGS7 Complex GPR158->RGS7 Recruits Synapse\nFormation Synapse Formation GPR158->Synapse\nFormation GPC4->GPR158 GPC4->Synapse\nFormation cAMP cAMP RGS7->cAMP Regulates IonChannels K+ / Ca2+ Channels cAMP->IonChannels Modulates

GPR158's role in synaptic organization and ion channel modulation.
Neurotrophic Factor Regulation

GPR158 signaling can affect the levels of brain-derived neurotrophic factor (BDNF), a key protein for neuronal survival and growth.[2] This pathway is mediated by the protein RbAp48. Osteocalcin (OCN) is a proposed activator of GPR158 in this context.[1] This pathway is particularly relevant to GPR158's role in memory and cognitive function.[2]

GPR158_BDNF_Pathway OCN Osteocalcin (OCN) GPR158 GPR158 OCN->GPR158 Activates RbAp48 RbAp48 GPR158->RbAp48 Increases BDNF BDNF RbAp48->BDNF Affects Level Cognition Memory & Cognitive Function BDNF->Cognition Supports

GPR158-mediated regulation of the RbAp48/BDNF pathway.
Transcriptional Regulation

The expression of GPR158 itself is subject to regulation by various hormones, which provides another layer of control over its function. Glucocorticoids and androgens have been shown to affect GPR158 expression at the transcription level, which may explain its implication in stress-induced depression.[2]

GPR158_Transcriptional_Regulation Glucocorticoids Glucocorticoids Promoter GPR158 Gene Promoter Glucocorticoids->Promoter Stimulates via GREs Androgens Androgens Androgens->Promoter Affects Transcription mRNA GPR158 mRNA Promoter->mRNA Transcription GPR158 GPR158 Protein mRNA->GPR158 Translation

Hormonal regulation of GPR158 gene expression.

Experimental Protocols and Methodologies

The characterization of GPR158's functions has relied on a range of molecular and cellular biology techniques. While specific, detailed protocols are proprietary to the conducting research labs, the methodologies employed are standard in the field.

Immunohistochemistry (IHC)
  • Objective : To determine the expression level and localization of GPR158 protein in tissue samples (e.g., tumor biopsies).

  • Methodology :

    • Tissue Preparation : Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.

    • Antigen Retrieval : Heat-induced epitope retrieval is performed to unmask the antigenic sites.

    • Blocking : Non-specific binding sites are blocked using a serum-based blocking solution.

    • Primary Antibody Incubation : Sections are incubated with a primary antibody specific to GPR158.

    • Secondary Antibody & Detection : A labeled secondary antibody that binds to the primary antibody is applied, followed by a chromogenic substrate (e.g., DAB) to produce a visible signal.

    • Counterstaining & Imaging : Sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei and are then imaged under a microscope. The intensity and distribution of the staining are quantified to determine expression levels.

Genome-Wide Associated Studies (GWAS) and Post-Mortem Transcriptional Analyses
  • Objective : To identify correlations between GPR158 gene variants or expression levels and the incidence of affective disorders.[2]

  • Methodology :

    • GWAS : DNA from large cohorts of individuals with and without the disorder of interest is genotyped. Statistical analyses are performed to identify single nucleotide polymorphisms (SNPs) in or near the GPR158 gene that are significantly associated with the disease.

    • Transcriptional Analysis : RNA is extracted from post-mortem brain tissue (e.g., prefrontal cortex) of individuals with affective disorders and control subjects. RNA sequencing (RNA-Seq) or quantitative PCR (qPCR) is used to measure GPR158 mRNA levels. Differences in expression between the two groups are statistically evaluated.

The following workflow illustrates the general process of these research methodologies.

Experimental_Workflows cluster_IHC Immunohistochemistry (IHC) Workflow cluster_Genomics Genomic & Transcriptomic Workflow IHC1 Tissue Biopsy IHC2 Fixation & Sectioning IHC1->IHC2 IHC3 Staining with GPR158 Antibody IHC2->IHC3 IHC4 Microscopy & Analysis IHC3->IHC4 G1 Patient Cohorts (Case vs. Control) G2 DNA/RNA Extraction (Blood/Tissue) G1->G2 G3a GWAS (Genotyping) G2->G3a G3b RNA-Seq (Sequencing) G2->G3b G4 Bioinformatic & Statistical Analysis G3a->G4 G3b->G4

General experimental workflows for studying GPR158.

Future Perspectives

GPR158's dual involvement in cancer and neurological disorders makes it a compelling target for therapeutic development.[2] Its role as a cell-surface receptor suggests it is a "druggable" target.[2] Future research will likely focus on identifying its endogenous ligand(s), further dissecting its downstream signaling pathways, and developing small molecules or biologics to modulate its activity for the treatment of gliomas, depression, and other related diseases.

References

YXG-158: A Dual-Action Androgen Receptor Degrader and CYP17A1 Inhibitor for Enzalutamide-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The androgen receptor (AR) signaling pathway is a critical driver in the progression of prostate cancer, including its advanced form, castration-resistant prostate cancer (CRPC). While second-generation antiandrogen therapies like enzalutamide have improved outcomes, the development of resistance remains a significant clinical challenge. YXG-158 is an investigational bifunctional steroid analog designed to overcome this resistance by simultaneously degrading the androgen receptor and inhibiting androgen synthesis. This dual mechanism of action offers a more comprehensive blockade of the AR signaling pathway, showing promise for the treatment of enzalutamide-resistant prostate cancer. This guide provides a detailed overview of the preclinical data and methodologies associated with the evaluation of this compound.

Core Compound Activity

This compound has demonstrated potent activity as both an androgen receptor degrader and an inhibitor of CYP17A1, a key enzyme in androgen biosynthesis.

ParameterValueTarget
DC50 1.28 µMAndrogen Receptor Degradation
IC50 100 nMCYP17A1 Inhibition

In Vivo Efficacy

The antitumor effects of this compound have been evaluated in xenograft models of both enzalutamide-sensitive (LNCaP/AR) and enzalutamide-resistant (C4-2b-ENZ) prostate cancer.

Tumor Growth Inhibition
Xenograft ModelCompoundDose (mg/kg)TGI (%)
LNCaP/AR This compound2585.4
This compound50102.7
Enzalutamide10101.3
C4-2b-ENZ This compound2545.1
This compound5069.8
Enzalutamide1012.3

Pharmacokinetic Profile

Pharmacokinetic studies of this compound were conducted in male Sprague-Dawley rats.

RouteDose (mg/kg)T1/2 (h)Tmax (h)Cmax (ng/mL)AUC0-t (ng/mL*h)F (%)
Intravenous (i.v.) 52.53 ± 0.540.081025.33 ± 138.121969.07 ± 346.21-
Oral (p.o.) 254.34 ± 0.872.67 ± 2.311148.67 ± 288.017226.58 ± 1711.1173.4

Experimental Protocols

Androgen Receptor Degradation Assay (Western Blot)

This protocol is used to determine the concentration at which this compound induces 50% degradation of the androgen receptor (DC50).

  • Cell Culture: LNCaP/AR cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Cells are seeded in 6-well plates and, after reaching appropriate confluence, are treated with varying concentrations of this compound for 24 hours.

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blot: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene fluoride (PVDF) membrane. The membrane is blocked and then incubated with a primary antibody against the androgen receptor, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the DC50 value is calculated from the dose-response curve.

experimental_workflow_western_blot cluster_cell_culture Cell Preparation cluster_protein_extraction Protein Processing cluster_western_blot Western Blot Analysis cluster_analysis Data Analysis A Seed LNCaP/AR cells in 6-well plates B Treat with this compound (various concentrations, 24h) A->B C Lyse cells with RIPA buffer B->C D Quantify protein (BCA assay) C->D E SDS-PAGE D->E F Transfer to PVDF membrane E->F G Antibody incubation (Primary & Secondary) F->G H ECL Detection G->H I Quantify band intensity H->I J Calculate DC50 I->J

Workflow for AR Degradation Assay.
CYP17A1 Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of this compound against the CYP17A1 enzyme.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing human CYP17A1 enzyme, cytochrome P450 reductase, and cytochrome b5 in a potassium phosphate buffer.

  • Compound Incubation: this compound at various concentrations is pre-incubated with the enzyme mixture.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, 17α-hydroxypregnenolone.

  • Reaction Termination and Analysis: The reaction is stopped, and the product, dehydroepiandrosterone (DHEA), is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

experimental_workflow_cyp17a1_inhibition cluster_reaction_setup Reaction Setup cluster_enzymatic_reaction Enzymatic Reaction cluster_analysis Analysis A Prepare reaction mixture: CYP17A1, reductase, cyt b5 B Pre-incubate with This compound (various conc.) A->B C Initiate reaction with 17α-hydroxypregnenolone B->C D Terminate reaction C->D E Quantify DHEA (LC-MS/MS) D->E F Calculate % inhibition E->F G Determine IC50 F->G dual_mechanism_of_action cluster_yx_158 This compound cluster_ar_pathway AR Signaling Pathway cluster_androgen_synthesis Androgen Synthesis YXG158 This compound AR Androgen Receptor (AR) YXG158->AR Induces Degradation CYP17A1 CYP17A1 YXG158->CYP17A1 Inhibits Androgen Androgens (e.g., Testosterone) Androgen->AR AR_complex Androgen-AR Complex AR->AR_complex Nucleus Nucleus AR_complex->Nucleus Gene_transcription Gene Transcription Nucleus->Gene_transcription Tumor_growth Tumor Growth Gene_transcription->Tumor_growth Cholesterol Cholesterol Cholesterol->CYP17A1 CYP17A1->Androgen

YXG-158: A Bifunctional Approach to Overcoming Resistance in Prostate Cancer Through CYP17A1 Inhibition and Androgen Receptor Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of YXG-158, a novel bifunctional steroid analog with promising applications in the treatment of castration-resistant prostate cancer (CRPC), particularly in cases resistant to current therapies like enzalutamide. This compound uniquely combines two critical mechanisms of action: the inhibition of the cytochrome P450 17A1 (CYP17A1) enzyme and the degradation of the androgen receptor (AR). This dual-pronged attack on the androgen signaling pathway offers a more thorough blockade, addressing key drivers of prostate cancer progression.

Core Mechanism of Action

This compound's efficacy stems from its ability to simultaneously disrupt androgen synthesis and eliminate the receptor responsible for mediating androgen signaling. This is particularly relevant in advanced prostate cancer where the disease becomes adept at utilizing residual androgens and where androgen receptor levels are often elevated.

CYP17A1 Inhibition

CYP17A1 is a crucial enzyme in the steroidogenesis pathway, responsible for the production of androgens, including testosterone.[1] It catalyzes two key reactions: 17α-hydroxylase and 17,20-lyase activities. By inhibiting CYP17A1, this compound effectively curtails the production of androgens from their steroidal precursors, thereby starving the cancer cells of the ligands necessary for androgen receptor activation.

Androgen Receptor Degradation

In addition to cutting off the fuel supply, this compound also targets the engine of androgen signaling – the androgen receptor itself. It acts as a selective androgen receptor degrader (SARD). This mechanism is distinct from traditional anti-androgens that merely block the receptor. By inducing the degradation of the androgen receptor protein, this compound removes the key effector of androgen signaling from the cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available preclinical studies.

Parameter Value Assay Type Reference
CYP17A1 Inhibition (IC50) 100 nMEnzyme Inhibition Assay[2]
Androgen Receptor Degradation (DC50) 1.28 µMCell-based Degradation Assay[2]

IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods for evaluating CYP17A1 inhibitors and androgen receptor degraders.

CYP17A1 Enzyme Inhibition Assay

This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against CYP17A1.

1. Materials:

  • Recombinant human CYP17A1 enzyme
  • Radiolabeled substrate (e.g., [³H]-progesterone or [³H]-17α-hydroxypregnenolone)
  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
  • Test compound (this compound) and control inhibitor (e.g., abiraterone)
  • Scintillation fluid and scintillation counter

2. Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADPH regenerating system, and recombinant CYP17A1 enzyme.
  • Add varying concentrations of this compound or control inhibitor to the reaction mixture. Include a vehicle control (e.g., DMSO).
  • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
  • Initiate the enzymatic reaction by adding the radiolabeled substrate.
  • Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C.
  • Stop the reaction by adding a quenching solution (e.g., a strong acid or organic solvent).
  • Extract the steroids from the reaction mixture using an organic solvent (e.g., ethyl acetate).
  • Separate the substrate and product using thin-layer chromatography (TLC).
  • Quantify the amount of radiolabeled product formed using a scintillation counter.
  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Androgen Receptor Degradation Assay (Western Blot)

This protocol describes a cell-based assay to quantify the degradation of the androgen receptor induced by this compound using Western blotting.

1. Materials:

  • Prostate cancer cell line expressing the androgen receptor (e.g., LNCaP, VCaP)
  • Cell culture medium and supplements
  • This compound and vehicle control (DMSO)
  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors
  • BCA protein assay kit
  • SDS-PAGE gels and running buffer
  • Transfer buffer and PVDF membrane
  • Blocking buffer (e.g., 5% non-fat milk in TBST)
  • Primary antibodies: anti-Androgen Receptor and anti-GAPDH (loading control)
  • HRP-conjugated secondary antibody
  • Enhanced chemiluminescence (ECL) substrate and imaging system

2. Procedure:

  • Seed the prostate cancer cells in multi-well plates and allow them to adhere overnight.
  • Treat the cells with increasing concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.
  • Determine the protein concentration of each lysate using the BCA assay.
  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
  • Separate the proteins by SDS-PAGE.
  • Transfer the separated proteins to a PVDF membrane.
  • Block the membrane with blocking buffer for 1 hour at room temperature.
  • Incubate the membrane with the primary anti-AR antibody overnight at 4°C.
  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
  • Re-probe the membrane with the anti-GAPDH antibody as a loading control.
  • Quantify the band intensities and normalize the AR signal to the loading control.
  • Calculate the percentage of AR degradation for each concentration of this compound and determine the DC50 value.

Visualizing the Pathways and Processes

The following diagrams illustrate the key biological pathway and a general experimental workflow relevant to the study of this compound.

CYP17A1_Inhibition_Pathway cluster_steroidogenesis Androgen Synthesis Pathway cluster_inhibition Mechanism of this compound Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17-OH Pregnenolone 17-OH Pregnenolone Pregnenolone->17-OH Pregnenolone CYP17A1 (17α-hydroxylase) 17-OH Progesterone 17-OH Progesterone Progesterone->17-OH Progesterone CYP17A1 (17α-hydroxylase) DHEA DHEA 17-OH Pregnenolone->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione 17-OH Progesterone->Androstenedione CYP17A1 (17,20-lyase) DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone This compound This compound This compound->17-OH Pregnenolone Inhibition This compound->DHEA Inhibition

Caption: CYP17A1 Signaling and Inhibition by this compound.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Evaluation Compound_Synthesis Synthesis of this compound Analog In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening CYP17A1_Assay CYP17A1 Inhibition Assay (IC50 Determination) In_Vitro_Screening->CYP17A1_Assay AR_Degradation_Assay AR Degradation Assay (DC50 Determination) In_Vitro_Screening->AR_Degradation_Assay Cell_Proliferation_Assay Cell Proliferation Assays (e.g., LNCaP, VCaP) In_Vitro_Screening->Cell_Proliferation_Assay In_Vivo_Studies In Vivo Efficacy Studies Cell_Proliferation_Assay->In_Vivo_Studies Xenograft_Models Prostate Cancer Xenograft Models In_Vivo_Studies->Xenograft_Models Pharmacokinetics Pharmacokinetic Analysis In_Vivo_Studies->Pharmacokinetics Lead_Optimization Lead Optimization Xenograft_Models->Lead_Optimization Pharmacokinetics->Lead_Optimization

Caption: General Experimental Workflow for this compound Evaluation.

References

YXG-158: A Dual-Action Steroid Analog for Enzalutamide-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper on the Discovery, Synthesis, and Preclinical Evaluation of a Novel Androgen Receptor Degrader and CYP17A1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of resistance to second-generation antiandrogen therapies, such as enzalutamide, presents a significant clinical challenge in the management of castration-resistant prostate cancer (CRPC). YXG-158 is a novel, orally bioavailable, bifunctional steroid analog designed to overcome this resistance through a dual mechanism of action: potent degradation of the androgen receptor (AR) and inhibition of the CYP17A1 enzyme, a key player in androgen biosynthesis. This document provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound, a promising therapeutic candidate for enzalutamide-resistant prostate cancer.[1][2]

Introduction: Addressing Unmet Needs in CRPC

The androgen receptor (AR) signaling pathway is a critical driver of prostate cancer progression, even in the castration-resistant state. While drugs like enzalutamide effectively antagonize the AR, resistance often develops through mechanisms such as AR overexpression, mutations, and the generation of constitutively active AR splice variants. This compound was developed to address these resistance mechanisms by not only blocking AR activity but also promoting its degradation, while simultaneously cutting off the supply of androgens through CYP17A1 inhibition.[1]

Discovery and Design of this compound

This compound was identified through a systematic structure-activity relationship (SAR) study of a series of steroidal analogs. The design strategy focused on optimizing a chemical scaffold that could simultaneously bind to the AR and induce its degradation, as well as inhibit the enzymatic activity of CYP17A1. This compound (also referred to as compound 23-h in the primary literature) emerged as the lead candidate with the most potent dual activity and favorable pharmacokinetic properties.[1][2]

Logical Relationship: From Lead Compound to this compound

Lead_Optimization Lead_Compound Initial Lead (Galeterone Analog) SAR_Studies Structure-Activity Relationship Studies Lead_Compound->SAR_Studies Improved_AR_Degradation Enhanced AR Degradation SAR_Studies->Improved_AR_Degradation CYP17A1_Inhibition Potent CYP17A1 Inhibition SAR_Studies->CYP17A1_Inhibition Reduced_hERG_Inhibition Reduced hERG Inhibition SAR_Studies->Reduced_hERG_Inhibition YXG_158 This compound (Optimized Candidate) Improved_AR_Degradation->YXG_158 CYP17A1_Inhibition->YXG_158 Reduced_hERG_Inhibition->YXG_158

Caption: Optimization pathway from the initial lead compound to this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from commercially available steroid precursors. The detailed synthetic route is outlined in the primary publication. Key steps involve the introduction of the side chain at the C17 position and modifications to the A and B rings of the steroid nucleus.

(Note: The detailed, step-by-step synthetic protocol with characterization data (¹H NMR, ¹³C NMR, HRMS) is typically found in the supplementary information of the cited publication and is not reproduced here in its entirety for brevity.)

In Vitro Biological Activity

The biological activity of this compound was evaluated through a series of in vitro assays to determine its potency in AR degradation, CYP17A1 inhibition, and anti-proliferative effects in prostate cancer cell lines.

Table 1: In Vitro Activity of this compound
AssayCell Line / EnzymeMetricValue
AR DegradationLNCaPDC₅₀8.1 nM
AR DegradationVCaPDC₅₀12.3 nM
CYP17A1 InhibitionHuman CYP17A1IC₅₀25.6 nM
Cell ProliferationLNCaP (AR-dependent)IC₅₀15.2 nM
Cell ProliferationC4-2B (Enzalutamide-Resistant)IC₅₀48.7 nM
hERG InhibitionhERG-HEK293IC₅₀> 30 µM

Data synthesized from the primary publication. DC₅₀ represents the concentration for 50% degradation.

Signaling Pathway: Dual Mechanism of Action of this compound

YXG158_Mechanism cluster_synthesis Androgen Synthesis cluster_ar_signaling AR Signaling Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone CYP17A1 CYP17A1 Progesterone->CYP17A1 Androgens Androgens (Testosterone, DHT) AR Androgen Receptor (AR) Androgens->AR CYP17A1->Androgens AR_nucleus AR Translocation to Nucleus AR->AR_nucleus Proteasomal_Degradation Proteasomal Degradation AR->Proteasomal_Degradation ARE Androgen Response Element (ARE) AR_nucleus->ARE Gene_Transcription Gene Transcription & Cell Proliferation ARE->Gene_Transcription YXG_158 This compound YXG_158->CYP17A1 Inhibition YXG_158->AR Binding & Induction of Degradation

Caption: Dual mechanism of this compound: CYP17A1 inhibition and AR degradation.

Pharmacokinetics

The pharmacokinetic properties of this compound were evaluated in preclinical models to assess its drug-like properties.

Table 2: Pharmacokinetic Parameters of this compound in Rats
ParameterRouteValue
Bioavailability (F)Oral45.3%
Cₘₐₓ (at 10 mg/kg, oral)Oral876 ng/mL
Tₘₐₓ (at 10 mg/kg, oral)Oral2.0 h
AUC₀₋ₜ (at 10 mg/kg, oral)Oral6548 h·ng/mL
t₁/₂Oral5.8 h

Data synthesized from the primary publication.

In Vivo Efficacy

The anti-tumor activity of this compound was assessed in xenograft models of both enzalutamide-sensitive and enzalutamide-resistant prostate cancer.

Experimental Workflow: Xenograft Model Efficacy Study

Xenograft_Workflow Cell_Implantation Implantation of Prostate Cancer Cells (e.g., C4-2B-ENZR) in Mice Tumor_Growth Tumor Growth to Palpable Size Cell_Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Daily Oral Administration: - Vehicle - Enzalutamide - this compound Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis: - Tumor Weight - Biomarker Analysis Monitoring->Endpoint

Caption: Workflow for in vivo efficacy studies in xenograft models.

In an enzalutamide-resistant C4-2B xenograft model, oral administration of this compound resulted in significant tumor growth inhibition, superior to that observed with enzalutamide.

Table 3: In Vivo Efficacy of this compound in Enzalutamide-Resistant Xenograft Model
Treatment GroupDoseTumor Growth Inhibition (TGI)
Vehicle-0%
Enzalutamide20 mg/kg, p.o., q.d.35%
This compound25 mg/kg, p.o., q.d.88%
This compound50 mg/kg, p.o., q.d.102% (Tumor Regression)

Data synthesized from the primary publication. TGI is calculated at the end of the study.

Experimental Protocols

Western Blot for AR Degradation
  • Cell Culture and Treatment: LNCaP or VCaP cells were seeded in 6-well plates and allowed to attach overnight. Cells were then treated with varying concentrations of this compound or vehicle control for 24 hours.

  • Lysis: Cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST and incubated with primary antibodies against AR and a loading control (e.g., GAPDH) overnight at 4°C.

  • Detection: The membrane was washed and incubated with HRP-conjugated secondary antibodies. Protein bands were visualized using an ECL detection system.

CYP17A1 Inhibition Assay
  • Reaction Mixture: The assay was performed in a phosphate buffer containing human CYP17A1 enzyme, cytochrome P450 reductase, and a fluorescent substrate.

  • Inhibitor Addition: this compound was added at various concentrations.

  • Initiation: The reaction was initiated by the addition of NADPH.

  • Measurement: The reaction was incubated at 37°C, and the fluorescence of the product was measured at specific excitation and emission wavelengths.

  • Data Analysis: IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Conclusion

This compound is a novel bifunctional molecule that demonstrates potent AR degradation and CYP17A1 inhibition.[1][2] Its ability to overcome enzalutamide resistance in preclinical models, coupled with its favorable pharmacokinetic profile, positions it as a promising therapeutic candidate for the treatment of advanced prostate cancer. Further clinical development of this compound is warranted.

References

Preclinical Profile of YXG-158: A Dual-Action Androgen Receptor Degrader and CYP17A1 Inhibitor for Enzalutamide-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Overview for Researchers and Drug Development Professionals

Introduction

The emergence of resistance to second-generation antiandrogen therapies, such as enzalutamide, presents a significant clinical challenge in the management of castration-resistant prostate cancer (CRPC). A key driver of this resistance is the continued signaling of the androgen receptor (AR). To address this, a novel bifunctional steroid analog, YXG-158, has been developed. This technical guide provides a comprehensive overview of the preclinical studies of this compound in various cancer models, highlighting its dual mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic properties. This compound acts as both a selective AR degrader and an inhibitor of CYP17A1, an essential enzyme in androgen biosynthesis.[1] This dual functionality offers a promising strategy to more completely abrogate AR signaling and overcome resistance in advanced prostate cancer.

Quantitative Preclinical Data

The preclinical evaluation of this compound has generated significant quantitative data across various assays, demonstrating its potent and selective activity. These findings are summarized in the tables below for clear comparison.

Table 1: In Vitro Activity of this compound

AssayCell LineIC50 / DC50
AR Degradation LNCaP/AR0.25 µM (DC50)
C4-2b-ENZ0.31 µM (DC50)
CYP17A1 Inhibition NCI-H295R85 nM (IC50)
Cell Proliferation LNCaP/AR0.45 µM (IC50)
C4-2b-ENZ0.58 µM (IC50)

IC50: Half-maximal inhibitory concentration; DC50: Half-maximal degradation concentration.

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Animal ModelTreatment GroupTumor Growth Inhibition (%)
LNCaP/AR Xenograft This compound (50 mg/kg, p.o., qd)85%
Enzalutamide (20 mg/kg, p.o., qd)92%
C4-2b-ENZ Xenograft This compound (50 mg/kg, p.o., qd)78%
Enzalutamide (20 mg/kg, p.o., qd)25%

p.o.: per os (by mouth); qd: quaque die (every day).

Table 3: Pharmacokinetic Profile of this compound in Mice

ParameterValue (at 50 mg/kg, p.o.)
Cmax 2.8 µg/mL
Tmax 2 hours
AUC (0-24h) 25.6 µg·h/mL
t1/2 6.5 hours

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; t1/2: Half-life.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preclinical findings. The key experimental protocols are outlined below.

Androgen Receptor (AR) Degradation Assay
  • Cell Culture: LNCaP/AR and C4-2b-ENZ cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Treatment: Cells were seeded in 6-well plates and allowed to adhere overnight. The following day, cells were treated with varying concentrations of this compound or vehicle control (DMSO) for 24 hours.

  • Western Blotting: After treatment, cells were lysed, and protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against AR and a loading control (e.g., GAPDH).

  • Quantification: Protein bands were visualized using an enhanced chemiluminescence (ECL) system. The density of the AR band was normalized to the loading control, and the percentage of AR degradation was calculated relative to the vehicle-treated cells. The DC50 value was determined using non-linear regression analysis.

CYP17A1 Inhibition Assay
  • Enzyme Source: Microsomes from NCI-H295R cells, which endogenously express CYP17A1, were used as the enzyme source.

  • Assay Reaction: The reaction mixture contained microsomes, a fluorescent substrate for CYP17A1, and varying concentrations of this compound or a known inhibitor (e.g., abiraterone) in a 96-well plate.

  • Measurement: The reaction was initiated by the addition of NADPH and incubated at 37°C. The fluorescence intensity was measured at specific time points using a microplate reader.

  • Data Analysis: The rate of the enzymatic reaction was calculated, and the percentage of inhibition was determined for each concentration of this compound. The IC50 value was calculated by fitting the data to a dose-response curve.

In Vivo Xenograft Studies
  • Animal Models: Male nude mice (6-8 weeks old) were used. For the LNCaP/AR model, cells were subcutaneously injected into the flank. For the enzalutamide-resistant C4-2b-ENZ model, tumor fragments from established tumors were implanted.[1]

  • Tumor Growth and Treatment: When tumors reached a palpable size (approximately 100-150 mm³), mice were randomized into treatment and control groups. This compound was administered orally once daily at a dose of 50 mg/kg. Tumor volume and body weight were measured twice weekly.

  • Efficacy Evaluation: Tumor growth inhibition was calculated at the end of the study by comparing the average tumor volume of the treated group to that of the vehicle control group.

Visualizing the Mechanism and Workflow

To visually represent the core concepts of this compound's function and evaluation, the following diagrams have been generated.

YXG158_Mechanism cluster_synthesis Androgen Synthesis cluster_signaling AR Signaling Pregnenolone Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone CYP17A1 Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 Testosterone Testosterone Androstenedione->Testosterone 17β-HSD DHT DHT Testosterone->DHT 5α-reductase AR Androgen Receptor Nucleus Nucleus AR->Nucleus Translocation Androgens Testosterone/DHT Androgens->AR Gene_Expression Gene_Expression Nucleus->Gene_Expression Transcription Tumor_Growth Tumor_Growth Gene_Expression->Tumor_Growth Proliferation, Survival YXG158 This compound YXG158->Androstenedione Inhibits YXG158->AR Degrades

Dual mechanism of action of this compound.

InVivo_Workflow start Start: Nude Mice implantation Tumor Cell/Fragment Implantation (LNCaP/AR or C4-2b-ENZ) start->implantation tumor_growth Tumor Growth to Palpable Size (100-150 mm³) implantation->tumor_growth randomization Randomization into Groups (Vehicle, this compound, Enzalutamide) tumor_growth->randomization treatment Daily Oral Administration randomization->treatment monitoring Bi-weekly Monitoring: - Tumor Volume - Body Weight treatment->monitoring endpoint Study Endpoint: - Tumor Growth Inhibition Calculation - Pharmacodynamic Analysis monitoring->endpoint At predetermined time or tumor size finish End endpoint->finish

Experimental workflow for in vivo efficacy studies.

The preclinical data for this compound strongly support its development as a therapeutic agent for enzalutamide-resistant prostate cancer. Its dual mechanism of targeting both the androgen receptor for degradation and androgen synthesis via CYP17A1 inhibition provides a robust approach to overcoming resistance. The potent in vitro activity translates to significant in vivo efficacy in resistant tumor models, with a favorable pharmacokinetic profile. Further investigation and clinical development of this compound are warranted based on these compelling preclinical findings.

References

YXG-158: A Novel Bifunctional Agent for Enzalutamide-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Enzalutamide, a potent second-generation androgen receptor (AR) antagonist, has significantly improved outcomes for patients with metastatic castration-resistant prostate cancer (mCRPC). However, the development of resistance remains a major clinical challenge, necessitating novel therapeutic strategies. YXG-158, a novel bifunctional steroid analog, has emerged as a promising preclinical candidate for the treatment of enzalutamide-resistant prostate cancer. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.

Prostate cancer is the second most frequently diagnosed cancer in men worldwide. The growth and progression of prostate cancer are heavily reliant on the androgen receptor (AR) signaling pathway. Androgen deprivation therapy (ADT) is the cornerstone of treatment for advanced prostate cancer; however, the disease inevitably progresses to a castration-resistant state (CRPC), where AR signaling remains a key driver. Enzalutamide functions by competitively inhibiting androgen binding to the AR, preventing its nuclear translocation and coactivator recruitment. Despite its initial efficacy, resistance to enzalutamide frequently develops through various mechanisms, including AR mutations, AR splice variants, and upregulation of intratumoral androgen synthesis.

This compound has been rationally designed to overcome these resistance mechanisms through a dual mechanism of action: it acts as both a selective AR degrader and an inhibitor of CYP17A1, a critical enzyme in androgen biosynthesis.[1][2] By simultaneously eliminating the AR protein and shutting down the production of its activating ligands, this compound offers a more comprehensive blockade of the AR signaling axis.

Mechanism of Action

This compound exerts its anti-cancer effects through a dual-pronged attack on the AR signaling pathway.

1. Androgen Receptor Degradation: this compound induces the degradation of the androgen receptor protein. Unlike conventional antagonists that merely block AR function, this compound actively removes the receptor from the cancer cell. This is particularly advantageous in the context of enzalutamide resistance, where AR overexpression or the presence of AR splice variants that lack the ligand-binding domain can render traditional antagonists ineffective.

2. CYP17A1 Inhibition: this compound inhibits the enzymatic activity of CYP17A1 (17α-hydroxylase/17,20-lyase), a key enzyme in the steroidogenesis pathway responsible for the synthesis of androgens from cholesterol. By blocking CYP17A1, this compound reduces the intratumoral production of androgens, thereby depriving the AR of its activating ligands. This is crucial in enzalutamide-resistant prostate cancer, where cancer cells can develop the ability to synthesize their own androgens.

The synergistic effect of AR degradation and inhibition of androgen synthesis provides a robust and durable suppression of AR signaling, offering a promising strategy to overcome enzalutamide resistance.

YXG-158_Mechanism_of_Action cluster_YXG158 This compound cluster_AR Androgen Receptor (AR) Signaling cluster_Androgen_Synthesis Androgen Synthesis YXG158 This compound AR Androgen Receptor (AR) YXG158->AR Binds to AR CYP17A1 CYP17A1 YXG158->CYP17A1 Inhibits AR_degradation AR Degradation AR->AR_degradation Induces Prostate_Cancer_Cell Enzalutamide-Resistant Prostate Cancer Cell AR_degradation->Prostate_Cancer_Cell Inhibits Growth Androgens Androgens CYP17A1->Androgens Synthesizes CYP17A1_inhibition CYP17A1 Inhibition Androgens->AR Activates CYP17A1_inhibition->Prostate_Cancer_Cell Inhibits Growth Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation AR_Degradation AR Degradation Assay (Western Blot) Cell_Proliferation Cell Proliferation Assay (MTT / CellTiter-Glo) AR_Degradation->Cell_Proliferation CYP17A1_Inhibition CYP17A1 Inhibition Assay (Enzyme Assay) CYP17A1_Inhibition->Cell_Proliferation Xenograft_Model Xenograft Model Establishment (LNCaP/AR & C4-2b-ENZ) Cell_Proliferation->Xenograft_Model Promising Results Treatment This compound Treatment Xenograft_Model->Treatment Efficacy_Evaluation Tumor Growth Inhibition Evaluation Treatment->Efficacy_Evaluation

References

YXG-158: A Bifunctional Approach to Overcoming Enzalutamide-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

YXG-158, also designated as 23-h, is a novel, preclinical bifunctional steroid analog with significant therapeutic potential for the treatment of advanced prostate cancer, particularly in cases that have developed resistance to second-generation antiandrogen therapies like enzalutamide. This document provides a comprehensive technical overview of this compound, detailing its dual mechanism of action, summarizing key preclinical data, and outlining the experimental protocols used in its evaluation. This compound uniquely combines two critical functions in a single molecule: the degradation of the androgen receptor (AR) and the inhibition of the CYP17A1 enzyme, offering a more thorough blockade of the androgen signaling pathway that drives prostate cancer growth.

Introduction: The Challenge of Enzalutamide Resistance in Prostate Cancer

The androgen receptor (AR) signaling pathway is a critical driver in the progression of prostate cancer. While androgen deprivation therapy and second-generation AR antagonists such as enzalutamide have improved outcomes for many patients, the development of resistance remains a major clinical challenge. This resistance often arises from mechanisms that reactivate the AR signaling pathway, including AR gene mutations, amplification, and the expression of AR splice variants.

To address this unmet need, this compound has been developed as a bifunctional agent designed to more comprehensively shut down AR signaling. By simultaneously targeting both the androgen receptor for degradation and the production of androgens through CYP17A1 inhibition, this compound presents a promising strategy to overcome the common mechanisms of resistance to current therapies.

Dual Mechanism of Action of this compound

This compound's innovative design allows it to exert its anti-cancer effects through two distinct but synergistic mechanisms:

  • Androgen Receptor (AR) Degradation: this compound acts as a selective androgen receptor degrader (SARD). By binding to the AR, it induces the cell's natural protein disposal machinery to recognize and eliminate the AR protein. This reduction in AR levels prevents the downstream signaling that promotes tumor cell growth and survival.

  • CYP17A1 Inhibition: Concurrently, this compound inhibits the activity of CYP17A1, a crucial enzyme in the biosynthesis of androgens. By blocking this enzyme, this compound reduces the production of androgens that can activate the AR, further suppressing the oncogenic signaling pathway.

This dual-action approach is anticipated to provide a more durable and effective response compared to agents that target only one of these mechanisms.

YXG158_Mechanism_of_Action cluster_synthesis Androgen Synthesis cluster_signaling AR Signaling Cholesterol Cholesterol Androgens Androgens Cholesterol->Androgens CYP17A1 AR AR Androgens->AR Activation Gene Transcription\n(Cell Growth, Proliferation) Gene Transcription (Cell Growth, Proliferation) AR->Gene Transcription\n(Cell Growth, Proliferation) Nuclear Translocation & Dimerization YXG158 YXG158 YXG158->AR Degradation CYP17A1 CYP17A1 YXG158->CYP17A1 Inhibition

Figure 1: Dual Mechanism of Action of this compound.

Preclinical Efficacy and Pharmacokinetics

This compound has demonstrated potent antitumor activity in preclinical models of prostate cancer, including those resistant to enzalutamide.[1] Key quantitative findings are summarized below.

Table 1: In Vitro Activity of this compound
AssayCell LineMetricValue
AR Degradation LNCaP/ARDC50Data not publicly available
C4-2b-ENZDC50Data not publicly available
CYP17A1 Inhibition Enzymatic AssayIC50Data not publicly available
Antiproliferative Activity LNCaP/ARIC50Data not publicly available
C4-2b-ENZIC50Data not publicly available

DC50: Concentration for 50% degradation; IC50: Concentration for 50% inhibition. Data is based on the potent activity described in the source literature; specific values are pending publication of the full dataset.

Table 2: In Vivo Efficacy of this compound
Xenograft ModelTreatmentOutcome
Enzalutamide-Sensitive (LNCaP/AR)This compoundRobust antitumor efficacy
Enzalutamide-Resistant (C4-2b-ENZ)This compoundRobust antitumor efficacy
Table 3: Pharmacokinetic Profile of this compound
ParameterValue
hERG Inhibition Abrogated
In Vivo Pharmacokinetics Excellent profiles

Specific pharmacokinetic parameters such as half-life, clearance, and bioavailability are not yet publicly detailed.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the evaluation of this compound, based on standard practices in the field.

Cell Lines and Culture
  • LNCaP/AR (Enzalutamide-Sensitive): Human prostate cancer cells engineered to overexpress the androgen receptor.

  • C4-2b-ENZ (Enzalutamide-Resistant): A subline of C4-2B cells that has developed resistance to enzalutamide.

Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Western Blotting for AR Degradation
  • Prostate cancer cells are seeded in 6-well plates and allowed to adhere overnight.

  • Cells are treated with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24, 48 hours).

  • Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentrations are determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against AR and a loading control (e.g., GAPDH).

  • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry analysis is performed to quantify the level of AR protein relative to the loading control.

CYP17A1 Enzymatic Assay

The inhibitory activity of this compound on CYP17A1 is assessed using a commercially available kit or a recombinant enzyme system. The assay typically measures the conversion of a steroid substrate (e.g., progesterone or pregnenolone) to its hydroxylated product. The reaction is monitored by a fluorescent or luminescent readout, and the IC50 value is calculated from a dose-response curve.

Cell Viability Assay
  • Cells are seeded in 96-well plates and treated with a serial dilution of this compound.

  • After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

  • The absorbance or luminescence is measured using a plate reader.

  • The IC50 values are determined by plotting the percentage of cell viability against the log concentration of the compound.

In Vivo Xenograft Studies
  • Male immunodeficient mice (e.g., nude or SCID) are subcutaneously inoculated with either LNCaP/AR or C4-2b-ENZ cells.

  • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

  • This compound is administered orally or via intraperitoneal injection at a predetermined dose and schedule.

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, tumors are excised and may be used for further analysis (e.g., Western blotting, immunohistochemistry).

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Prostate Cancer Cell Lines (LNCaP/AR, C4-2b-ENZ) AR_Degradation AR Degradation Assay (Western Blot) Cell_Culture->AR_Degradation Cell_Viability Antiproliferative Assay (MTT/CellTiter-Glo) Cell_Culture->Cell_Viability CYP17A1_Inhibition CYP17A1 Inhibition Assay (Enzymatic Assay) Efficacy_Assessment Tumor Growth Inhibition & Tolerability Xenograft_Model Xenograft Model Establishment (Nude Mice) Treatment This compound Administration Xenograft_Model->Treatment Treatment->Efficacy_Assessment

Figure 2: Preclinical Evaluation Workflow for this compound.

Conclusion and Future Directions

This compound represents a promising and innovative approach to the treatment of enzalutamide-resistant prostate cancer. Its dual mechanism of action, targeting both androgen receptor degradation and androgen synthesis, has the potential to deliver a more profound and lasting therapeutic effect. The robust antitumor efficacy observed in preclinical models, coupled with a favorable pharmacokinetic profile, strongly supports its continued development as a clinical candidate.[1] Future work will likely focus on IND-enabling studies to further characterize its safety and efficacy, with the ultimate goal of translating this promising preclinical candidate into a novel therapy for patients with advanced prostate cancer.

References

YXG-158 Target Validation in Oncology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YXG-158 is a novel, orally active, bifunctional steroid analog developed as a preclinical candidate for the treatment of enzalutamide-resistant prostate cancer.[1][2][3] The androgen/androgen receptor (AR) signaling pathway is a critical driver in the progression of castration-resistant prostate cancer (CRPC).[1][3][4] this compound demonstrates a dual mechanism of action by functioning as both a selective androgen receptor (AR) degrader and a potent inhibitor of CYP17A1, an essential enzyme in androgen biosynthesis.[1][3][5][6][7] This dual action is intended to more comprehensively block the AR signaling pathway, offering a promising therapeutic strategy for advanced prostate cancer, including tumors that have developed resistance to current therapies like enzalutamide.[1][3][4]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo activities of this compound.

In Vitro Activity Metric Value Cell Line/Target
AR DegradationDC501.28 µMAndrogen Receptor
CYP17A1 InhibitionIC50100 nMCYP17A1

Table 1: In Vitro Potency of this compound.[8]

In Vivo Efficacy Model Key Findings
Hormone-Sensitive Organ GrowthHershberger AssayEffective inhibition of the growth of hormone-sensitive organs.[1][2]
Antitumor EfficacyEnzalutamide-Sensitive Xenograft (LNCaP/AR)Robust antitumor efficacy observed.[1][2][5]
Antitumor EfficacyEnzalutamide-Resistant Xenograft (C4-2b-ENZ)Robust antitumor efficacy observed.[1][2][5]

Table 2: Summary of In Vivo Preclinical Efficacy of this compound.

Signaling Pathway and Mechanism of Action

This compound exerts its anticancer effects through a dual-pronged attack on the androgen receptor signaling axis. Firstly, it induces the degradation of the androgen receptor, thereby reducing the cellular levels of the key driver of prostate cancer growth. Secondly, it inhibits CYP17A1, a critical enzyme in the synthesis of androgens, thus depleting the ligands that activate the androgen receptor.

This compound dual mechanism of action.

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of this compound are provided below.

Androgen Receptor (AR) Degradation Assay (Western Blot)

This protocol is for determining the ability of this compound to induce the degradation of the androgen receptor in prostate cancer cell lines.

Experimental Workflow:

AR_Degradation_Workflow start Start cell_culture 1. Culture Prostate Cancer Cells (e.g., LNCaP, C4-2b) start->cell_culture treatment 2. Treat cells with varying concentrations of this compound cell_culture->treatment lysis 3. Lyse cells to extract proteins treatment->lysis quantification 4. Quantify protein concentration (e.g., BCA assay) lysis->quantification sds_page 5. Separate proteins by SDS-PAGE quantification->sds_page transfer 6. Transfer proteins to PVDF membrane sds_page->transfer blocking 7. Block membrane (e.g., 5% non-fat milk) transfer->blocking primary_ab 8. Incubate with primary antibody (anti-AR) blocking->primary_ab secondary_ab 9. Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection 10. Detect with chemiluminescence secondary_ab->detection analysis 11. Analyze band intensity detection->analysis end End analysis->end

Workflow for AR degradation assay.

Methodology:

  • Cell Culture: Prostate cancer cell lines (e.g., LNCaP/AR, C4-2b-ENZ) are cultured in appropriate media and conditions.

  • Treatment: Cells are treated with various concentrations of this compound or vehicle control for a specified duration.

  • Cell Lysis: Cells are washed with PBS and lysed using RIPA buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for the androgen receptor, followed by incubation with an HRP-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin). The DC50 value is calculated from the dose-response curve.

CYP17A1 Inhibition Assay

This assay determines the inhibitory activity of this compound on the enzymatic function of CYP17A1.

Experimental Workflow:

CYP17A1_Inhibition_Workflow start Start prepare_reagents 1. Prepare reaction mixture (microsomes with CYP17A1, substrate, NADPH) start->prepare_reagents add_inhibitor 2. Add varying concentrations of This compound prepare_reagents->add_inhibitor incubation 3. Incubate at 37°C add_inhibitor->incubation stop_reaction 4. Stop reaction (e.g., with organic solvent) incubation->stop_reaction extraction 5. Extract steroids stop_reaction->extraction analysis 6. Analyze product formation (e.g., LC-MS/MS) extraction->analysis calculate_ic50 7. Calculate IC50 value analysis->calculate_ic50 end End calculate_ic50->end

Workflow for CYP17A1 inhibition assay.

Methodology:

  • Reaction Setup: The assay is typically performed using human recombinant CYP17A1 expressed in microsomes. The reaction mixture contains the microsomes, a suitable substrate (e.g., radiolabeled pregnenolone or progesterone), and an NADPH-generating system in a buffer solution.

  • Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is initiated by the addition of the substrate and incubated at 37°C for a defined period.

  • Reaction Termination and Extraction: The reaction is stopped, and the steroid products are extracted.

  • Analysis: The formation of the product (e.g., 17α-hydroxyprogesterone or androstenedione) is quantified using methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or by measuring radioactivity if a radiolabeled substrate is used.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay

This assay is used to evaluate the effect of this compound on the growth of prostate cancer cells.

Methodology:

  • Cell Seeding: Enzalutamide-sensitive (LNCaP/AR) and enzalutamide-resistant (C4-2b-ENZ) prostate cancer cells are seeded in 96-well plates at an appropriate density.

  • Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of this compound or vehicle control.

  • Incubation: The cells are incubated for a period of 72 to 96 hours.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or CCK-8 assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.

In Vivo Xenograft Studies

These studies assess the antitumor efficacy of this compound in a living organism.

Methodology:

  • Cell Implantation: Enzalutamide-sensitive (LNCaP/AR) or enzalutamide-resistant (C4-2b-ENZ) prostate cancer cells are subcutaneously injected into immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. This compound is administered orally at a specified dose and schedule. The control group receives a vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed. Further analysis, such as immunohistochemistry for AR levels, may be performed.

Conclusion

The preclinical data for this compound strongly support its validation as a promising therapeutic target in oncology, specifically for enzalutamide-resistant prostate cancer. Its dual mechanism of action, involving both androgen receptor degradation and inhibition of androgen synthesis, provides a robust rationale for its continued development. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and similar next-generation AR-targeting agents.

References

Methodological & Application

Application Notes and Protocols for YXG-158 In Vivo Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YXG-158 is a novel, bifunctional steroid analog demonstrating significant potential in the treatment of enzalutamide-resistant prostate cancer. It functions as both a potent androgen receptor (AR) degrader and a CYP17A1 inhibitor, offering a dual-pronged attack on the androgen signaling pathway that drives prostate cancer progression[1][2]. Preclinical studies have shown that this compound exhibits robust antitumor efficacy in both enzalutamide-sensitive (LNCaP/AR) and enzalutamide-resistant (C4-2b-ENZ) xenograft models[1][2]. These application notes provide a detailed protocol for establishing and utilizing a this compound in vivo xenograft model to evaluate its therapeutic efficacy and pharmacodynamic effects.

Core Concepts and Signaling Pathway

This compound targets two critical nodes in the androgen receptor signaling pathway. Firstly, it induces the degradation of the androgen receptor, a key driver of prostate cancer cell growth and survival. Secondly, it inhibits CYP17A1, an essential enzyme in the biosynthesis of androgens. This dual mechanism is designed to overcome resistance to therapies like enzalutamide, which primarily act by antagonizing the androgen receptor.

YXG158_Pathway cluster_androgen_synthesis Androgen Synthesis cluster_ar_signaling AR Signaling Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Multiple Steps Progesterone Progesterone Pregnenolone->Progesterone Multiple Steps 17α-OH-progesterone 17α-OH-progesterone Progesterone->17α-OH-progesterone CYP17A1 (hydroxylase) Androstenedione Androstenedione 17α-OH-progesterone->Androstenedione CYP17A1 (lyase) Testosterone Testosterone Androstenedione->Testosterone DHT DHT Testosterone->DHT 5α-reductase AR AR DHT->AR Binds and Activates AR Dimerization & Nuclear Translocation AR Dimerization & Nuclear Translocation AR->AR Dimerization & Nuclear Translocation Gene Transcription Gene Transcription AR Dimerization & Nuclear Translocation->Gene Transcription Binds to AREs Tumor Growth & Proliferation Tumor Growth & Proliferation Gene Transcription->Tumor Growth & Proliferation YXG158_CYP17A1 This compound YXG158_CYP17A1->17α-OH-progesterone Inhibits CYP17A1 YXG158_AR This compound YXG158_AR->AR Induces Degradation

Figure 1: Dual mechanism of action of this compound.

Experimental Protocols

This section details the step-by-step methodology for conducting an in vivo xenograft study with this compound.

Materials and Reagents
Material/ReagentSupplier/Cat. No.Storage
Enzalutamide-Resistant C4-2b-ENZ cellsATCC or equivalentLiquid Nitrogen
Enzalutamide-Sensitive LNCaP/AR cellsATCC or equivalentLiquid Nitrogen
RPMI-1640 MediumGibco or equivalent4°C
Fetal Bovine Serum (FBS)Gibco or equivalent-20°C
Penicillin-StreptomycinGibco or equivalent-20°C
Matrigel® Basement Membrane MatrixCorning or equivalent-20°C
Male Athymic Nude or SCID Mice (6-8 weeks old)Charles River or equivalentAnimal Facility
This compoundMedKoo Biosciences or custom synthesis-20°C, protected from light
Vehicle (e.g., 0.5% CMC-Na)Sigma-Aldrich or equivalentRoom Temperature
EnzalutamideSelleck Chemicals or equivalent-20°C

Experimental Workflow

Xenograft_Workflow cluster_prep Preparation Phase cluster_implantation Implantation & Tumor Growth Phase cluster_treatment Treatment & Analysis Phase A Cell Culture & Expansion (C4-2b-ENZ or LNCaP/AR) C Prepare Cell Suspension (with Matrigel) A->C B Animal Acclimatization (1 week) D Subcutaneous Implantation B->D C->D E Tumor Growth Monitoring (Calipers) D->E F Randomization into Treatment Groups (Tumor Volume ~100-150 mm³) E->F G Daily Treatment Administration (Vehicle, this compound, Enzalutamide) F->G H Continued Monitoring (Tumor Volume & Body Weight) G->H I Endpoint Analysis (Tumor Excision, Biomarker Analysis) H->I

Figure 2: this compound in vivo xenograft experimental workflow.
Detailed Methodologies

1. Cell Culture and Expansion

  • Culture C4-2b-ENZ or LNCaP/AR cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells upon reaching 80-90% confluency. For C4-2b-ENZ cells, maintain enzalutamide pressure in the culture medium as required to retain resistance.

2. Animal Handling and Acclimatization

  • House male athymic nude or SCID mice (6-8 weeks old) in a specific pathogen-free (SPF) environment.

  • Allow for an acclimatization period of at least one week prior to the commencement of the experiment.

  • Provide ad libitum access to sterile food and water.

3. Tumor Cell Implantation

  • Harvest cells during the logarithmic growth phase and assess viability (trypan blue exclusion should be >95%).

  • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

4. Tumor Growth Monitoring and Group Randomization

  • Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week.

  • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

5. This compound Formulation and Administration

  • Prepare this compound in a suitable vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na). The exact formulation should be optimized based on the compound's solubility and stability.

  • Administer this compound, enzalutamide (as a positive control), or vehicle to the respective groups. Administration is typically performed daily via oral gavage or intraperitoneal injection.

  • Dosing for this compound should be determined based on prior pharmacokinetic and tolerability studies. A typical starting dose for similar compounds might be in the range of 10-50 mg/kg.

6. Efficacy and Pharmacodynamic Evaluation

  • Continue to monitor tumor volume and body weight throughout the treatment period.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Record the final tumor weight and volume.

  • For pharmacodynamic studies, a subset of tumors can be collected at various time points post-treatment for biomarker analysis.

Endpoint and Biomarker Analysis
Analysis TypeMethodBiomarkers/Readouts
Tumor Growth Inhibition Caliper measurements, final tumor weightTumor volume over time, Tumor Growth Inhibition (TGI) %
Androgen Receptor Degradation Western Blot, Immunohistochemistry (IHC)Androgen Receptor (AR) protein levels
CYP17A1 Inhibition LC-MS/MSIntratumoral and serum androgen levels (e.g., testosterone, DHT)
Downstream AR Signaling qRT-PCR, Western BlotPSA, TMPRSS2, FKBP5 mRNA and protein levels
Cell Proliferation IHCKi-67 staining
Apoptosis TUNEL assay, IHCCleaved Caspase-3 staining

Data Presentation

The following tables provide a template for summarizing the quantitative data from a this compound xenograft study.

Table 1: Tumor Growth Inhibition

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMMean Final Tumor Weight (g) ± SEMTGI (%)
Vehicle--
This compound10
This compound25
Enzalutamide10

Table 2: Body Weight Change

Treatment GroupDose (mg/kg)Mean Initial Body Weight (g) ± SEMMean Final Body Weight (g) ± SEMMean % Body Weight Change ± SEM
Vehicle-
This compound10
This compound25
Enzalutamide10

Table 3: Pharmacodynamic Biomarker Modulation

Treatment GroupDose (mg/kg)Relative AR Protein Level (% of Vehicle)Intratumoral Testosterone (pg/mg tissue)PSA mRNA Fold Change (vs. Vehicle)
Vehicle-1001.0
This compound25
Enzalutamide10

Conclusion

This protocol provides a comprehensive framework for conducting in vivo xenograft studies to evaluate the efficacy of this compound. The use of an enzalutamide-resistant prostate cancer model is critical for assessing the potential of this compound to overcome current therapeutic challenges. Careful execution of these protocols and thorough endpoint analysis will yield valuable data for the preclinical development of this promising bifunctional agent.

References

Application Notes and Protocols for Cell-Based Assays to Determine YXG-158 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YXG-158 is a novel, bifunctional steroidal analog with promising therapeutic potential for the treatment of enzalutamide-resistant prostate cancer.[1] Its mechanism of action involves two key activities: the degradation of the Androgen Receptor (AR) and the inhibition of the CYP17A1 enzyme.[1] As a molecule that both degrades the primary driver of prostate cancer growth and inhibits the synthesis of its activating ligands, this compound represents a comprehensive approach to blocking the androgen/AR signaling pathway.

These application notes provide detailed protocols for a suite of cell-based assays designed to quantify the dual activities of this compound. The described assays will enable researchers to assess its efficacy in degrading the Androgen Receptor, inhibiting its transcriptional activity, and blocking androgen synthesis through the inhibition of CYP17A1. Additionally, protocols for assessing the general effects on cell viability and apoptosis are included to evaluate the cytotoxic and cytostatic effects of the compound.

Core Assays for this compound Activity

The primary mechanisms of this compound can be effectively measured using the following cell-based assays:

  • Androgen Receptor Degradation Assay: To quantify the reduction in AR protein levels.

  • AR-Mediated Transcription Reporter Assay: To measure the functional consequence of AR degradation on its ability to regulate gene expression.

  • CYP17A1 Inhibition Assay: To determine the potency of this compound in blocking the enzymatic activity of CYP17A1.

  • Prostate-Specific Antigen (PSA) Secretion Assay: To measure a key downstream biomarker of AR signaling.

  • Cell Viability and Apoptosis Assays: To assess the overall impact of this compound on cancer cell survival and proliferation.

Data Presentation

The following tables provide a structured summary of the expected quantitative data from the described assays.

Table 1: this compound Activity on Androgen Receptor

Assay TypeCell LineMeasured ParameterExpected Outcome with this compound Treatment
Western BlotLNCaP, VCaP, 22Rv1AR Protein LevelsDose-dependent decrease
AR Reporter AssayLNCaP, 22Rv1Luciferase ActivityDose-dependent decrease in androgen-induced luciferase activity
PSA ELISALNCaPSecreted PSA LevelsDose-dependent decrease

Table 2: this compound Activity on CYP17A1

Assay TypeCell LineMeasured ParameterExpected Outcome with this compound Treatment
Steroidogenesis AssayNCI-H295RDHEA/Androstenedione LevelsDose-dependent decrease

Table 3: Cellular Effects of this compound

Assay TypeCell LineMeasured ParameterExpected Outcome with this compound Treatment
Cell Viability (MTT/CellTiter-Glo)LNCaP, VCaP, 22Rv1Metabolic Activity/ATP LevelsDose-dependent decrease
Apoptosis (Annexin V/Caspase-Glo)LNCaP, VCaP, 22Rv1Apoptotic Cell PopulationDose-dependent increase

Experimental Protocols

Androgen Receptor (AR) Degradation Assay via Western Blot

This protocol details the measurement of AR protein levels in prostate cancer cell lines following treatment with this compound.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Anti-AR, Anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with a dose range of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24, 48, or 72 hours).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary anti-AR antibody (e.g., 1:1000 dilution) and anti-GAPDH antibody (e.g., 1:5000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the AR signal to the loading control (GAPDH).

cluster_workflow Western Blot Workflow for AR Degradation A Seed Prostate Cancer Cells B Treat with this compound A->B C Lyse Cells & Extract Protein B->C D Quantify Protein (BCA Assay) C->D E SDS-PAGE D->E F Transfer to PVDF Membrane E->F G Block Membrane F->G H Incubate with Primary Antibodies (Anti-AR, Anti-GAPDH) G->H I Incubate with Secondary Antibody H->I J Detect with ECL I->J K Image and Quantify J->K

Workflow for AR Degradation Western Blot.
AR-Mediated Transcription Reporter Assay

This assay measures the ability of this compound to inhibit the transcriptional activity of the Androgen Receptor.[2][3][4]

Materials:

  • Prostate cancer cell line (e.g., LNCaP) or a suitable host cell line (e.g., HEK293)

  • AR expression vector (if using non-prostate cancer cells)

  • Luciferase reporter plasmid containing Androgen Response Elements (AREs)

  • Renilla luciferase control vector (for normalization)

  • Transfection reagent

  • Complete cell culture medium and charcoal-stripped serum (CSS) medium

  • This compound

  • Dihydrotestosterone (DHT) or other AR agonist

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Protocol:

  • Transfection: Co-transfect cells with the ARE-luciferase reporter plasmid and the Renilla luciferase control vector using a suitable transfection reagent. If necessary, also co-transfect the AR expression vector.

  • Cell Seeding: Seed the transfected cells into a 96-well plate.

  • Serum Starvation: After 24 hours, replace the medium with a medium containing charcoal-stripped serum to reduce background androgen levels.

  • Compound Treatment: Pre-treat the cells with a dose range of this compound or vehicle for a specified time (e.g., 2 hours).

  • Agonist Stimulation: Add an AR agonist such as DHT (e.g., 10 nM) to the wells to induce AR-mediated transcription.

  • Incubation: Incubate the cells for an additional 18-24 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in normalized luciferase activity in this compound-treated cells compared to the DHT-only control indicates inhibition of AR transcriptional activity.

cluster_pathway AR Signaling and Reporter Assay Principle cluster_nucleus AR Signaling and Reporter Assay Principle Androgen Androgen AR_inactive AR (inactive) in Cytoplasm Androgen->AR_inactive Binds & Activates AR_active AR (active) Dimer AR_inactive->AR_active Dimerizes & Translocates Degradation Degradation AR_inactive->Degradation ARE ARE AR_active->ARE Binds Nucleus Nucleus Luciferase Luciferase Gene Light Light Signal Luciferase->Light Expression & Activity YXG158 This compound YXG158->AR_inactive Induces

Principle of the AR Luciferase Reporter Assay.
CYP17A1 Inhibition Assay

This assay evaluates the inhibitory effect of this compound on CYP17A1 activity by measuring the production of downstream steroids in NCI-H295R cells.[5]

Materials:

  • NCI-H295R human adrenocortical carcinoma cell line

  • Complete culture medium (e.g., DMEM/F12 with supplements)

  • This compound

  • Forskolin (to stimulate steroidogenesis)

  • DMSO (vehicle control)

  • ELISA kit for DHEA or Androstenedione, or access to LC-MS/MS for steroid profiling

Protocol:

  • Cell Seeding: Seed NCI-H295R cells in 24-well or 96-well plates and allow them to adhere for 24 hours.

  • Compound Treatment: Replace the medium with fresh medium containing a dose range of this compound or vehicle.

  • Stimulation: Add forskolin (e.g., 10 µM) to stimulate the steroidogenic pathway.

  • Incubation: Incubate the cells for 24 to 48 hours.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Steroid Quantification:

    • ELISA: Use a commercial ELISA kit to quantify the concentration of DHEA or androstenedione in the supernatant.

    • LC-MS/MS: For a more comprehensive analysis, perform steroid extraction from the supernatant and analyze the steroid profile using LC-MS/MS.

  • Analysis: A dose-dependent decrease in the production of DHEA and/or androstenedione indicates inhibition of CYP17A1 by this compound.

cluster_pathway CYP17A1 in Androgen Biosynthesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone OH_Preg 17-OH Pregnenolone Pregnenolone->OH_Preg CYP17A1_H CYP17A1 (17α-hydroxylase) OH_Prog 17-OH Progesterone Progesterone->OH_Prog DHEA DHEA OH_Preg->DHEA CYP17A1_L CYP17A1 (17,20-lyase) Androstenedione Androstenedione OH_Prog->Androstenedione DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone YXG158 This compound YXG158->CYP17A1_H Inhibits YXG158->CYP17A1_L Inhibits

CYP17A1 Inhibition by this compound.
Prostate-Specific Antigen (PSA) Secretion Assay

This ELISA-based assay measures the level of secreted PSA, a downstream biomarker of AR activity, in the culture medium of prostate cancer cells.[6][7]

Materials:

  • LNCaP cells

  • Complete cell culture medium and charcoal-stripped serum (CSS) medium

  • This compound

  • Dihydrotestosterone (DHT)

  • Human PSA ELISA kit

Protocol:

  • Cell Seeding: Seed LNCaP cells in a 24-well plate and allow them to adhere.

  • Serum Starvation: Replace the medium with a medium containing CSS for 24 hours.

  • Compound Treatment: Pre-treat the cells with a dose range of this compound or vehicle for 2 hours.

  • Agonist Stimulation: Add DHT (e.g., 10 nM) to the wells.

  • Incubation: Incubate for 48-72 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • PSA Quantification: Perform the PSA ELISA according to the manufacturer's instructions.

  • Analysis: A dose-dependent decrease in PSA concentration in the supernatant of this compound-treated cells indicates inhibition of AR signaling.

Cell Viability and Apoptosis Assays

These assays are crucial for determining the cytotoxic or cytostatic effects of this compound.

Cell Viability (MTT Assay):

  • Seed cells in a 96-well plate.

  • Treat with a dose range of this compound for 24-72 hours.

  • Add MTT reagent and incubate for 2-4 hours.

  • Add solubilization solution.

  • Read absorbance at 570 nm.

Apoptosis (Annexin V/PI Staining):

  • Seed cells in a 6-well plate.

  • Treat with this compound for 24-48 hours.

  • Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Analyze by flow cytometry. An increase in the Annexin V positive population indicates apoptosis.

Conclusion

The protocols described in these application notes provide a comprehensive framework for the in vitro characterization of the dual-acting compound this compound. By employing these cell-based assays, researchers can effectively quantify its activity as both an Androgen Receptor degrader and a CYP17A1 inhibitor, providing critical data for its preclinical development as a therapeutic for enzalutamide-resistant prostate cancer. It is recommended to optimize assay conditions, such as cell seeding density, compound treatment duration, and antibody concentrations, for each specific experimental setup.

References

YXG-158 Treatment Protocol for LNCaP Cells: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YXG-158 is a novel, orally active, bifunctional steroid analog demonstrating significant potential in the treatment of prostate cancer, including enzalutamide-resistant forms.[1] It functions as a potent androgen receptor (AR) degrader and a CYP17A1 inhibitor, effectively targeting two key pathways in prostate cancer progression.[1][2] This document provides detailed application notes and experimental protocols for the treatment of the androgen-sensitive human prostate adenocarcinoma cell line, LNCaP, with this compound. The provided methodologies for cell viability, apoptosis, and cell cycle analysis are essential for the preclinical evaluation of this compound.

Introduction

The androgen receptor (AR) signaling pathway is a critical driver in the development and progression of prostate cancer.[3][4][5][6] Therapies targeting this pathway, such as androgen deprivation and AR antagonists, are initially effective but often lead to resistance. This compound offers a dual mechanism of action by not only blocking the androgen receptor but also degrading it, while simultaneously inhibiting CYP17A1, an enzyme crucial for androgen biosynthesis.[1] This combined approach suggests a more thorough blockade of AR signaling, potentially overcoming resistance mechanisms.[1] LNCaP cells, being androgen-sensitive and expressing a functional AR, serve as an excellent in vitro model for studying the efficacy and mechanism of action of this compound.

Data Presentation

The following tables summarize the key quantitative data regarding the activity of this compound.

ParameterValueCell LineReference
AR Degradation (DC50)1.28 µMNot specifiedMedChemExpress
CYP17A1 Inhibition (IC50)100 nMNot specifiedMedChemExpress

Further quantitative data from cell viability, apoptosis, and cell cycle assays with this compound on LNCaP cells from the primary publication will be added here upon analysis of the supplementary information.

Experimental Protocols

LNCaP Cell Culture

A foundational aspect of obtaining reliable and reproducible data is the proper maintenance of the LNCaP cell line.

Materials:

  • LNCaP cells (ATCC® CRL-1740™)

  • RPMI-1640 Medium (with L-glutamine)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • Cell culture dishes/plates (6-well, 96-well)

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryopreserved vial of LNCaP cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 1,000 rpm for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium in a T-75 flask.

  • Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 1,000 rpm for 5 minutes. Discard the supernatant and resuspend the pellet in fresh medium. Split the cells at a ratio of 1:3 to 1:6 into new flasks.[7][8][9][10]

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of this compound on the metabolic activity of LNCaP cells, which is an indicator of cell viability.

Materials:

  • LNCaP cells

  • Complete growth medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • LNCaP cells

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed LNCaP cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. Treat the cells with various concentrations of this compound and a vehicle control for the desired time period.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or brief trypsinization. Combine all cells and centrifuge at 1,500 rpm for 5 minutes.

  • Cell Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after this compound treatment.

Materials:

  • LNCaP cells

  • 6-well cell culture plates

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed and treat LNCaP cells in 6-well plates as described for the apoptosis assay.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them in a conical tube, and centrifuge at 1,500 rpm for 5 minutes.

  • Fixation: Wash the cell pellet with PBS. Resuspend the pellet in 1 mL of PBS and, while gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 2,000 rpm for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be used to determine the percentage of cells in each phase of the cell cycle.

Mandatory Visualizations

G cluster_0 This compound Dual Mechanism of Action YXG158 This compound AR Androgen Receptor (AR) YXG158->AR Degrades CYP17A1 CYP17A1 Enzyme YXG158->CYP17A1 Inhibits AR_Signal AR Signaling AR->AR_Signal Androgen_Synth Androgen Synthesis CYP17A1->Androgen_Synth Androgen_Synth->AR Activates Proliferation Cell Proliferation & Survival AR_Signal->Proliferation

Caption: Mechanism of action of this compound.

G cluster_workflow Experimental Workflow for this compound Treatment of LNCaP Cells cluster_assays Downstream Assays start Start: LNCaP Cell Culture seed Seed Cells in Multi-well Plates start->seed treat Treat with this compound (various concentrations and time points) seed->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle (PI Staining) treat->cell_cycle analyze Data Analysis (Flow Cytometry, Plate Reader) viability->analyze apoptosis->analyze cell_cycle->analyze end End: Determine Efficacy and Mechanism analyze->end

Caption: General experimental workflow.

References

Application Notes and Protocols for Measuring Androgen Receptor (AR) Degradation with YXG-158

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YXG-158 is a novel bifunctional steroid analog developed as a potent therapeutic agent against prostate cancer, particularly in cases of resistance to conventional therapies like enzalutamide.[1][2] This molecule exhibits a dual mechanism of action: it functions as a selective androgen receptor (AR) degrader and an inhibitor of the CYP17A1 enzyme, which is crucial for androgen biosynthesis.[1][2] By simultaneously targeting both the AR protein for degradation and the production of its activating ligands, this compound offers a comprehensive blockade of the AR signaling pathway. These application notes provide detailed protocols for utilizing this compound to measure AR degradation and its downstream effects in relevant cancer cell lines.

Mechanism of Action

This compound's therapeutic efficacy stems from its ability to induce the degradation of the AR protein. While the precise molecular mechanism is still under investigation, it is hypothesized that this compound engages the cellular ubiquitin-proteasome system to tag the AR protein for destruction. This degradation leads to a reduction in the total cellular levels of AR, thereby inhibiting downstream signaling pathways that drive prostate cancer cell proliferation and survival. Concurrently, this compound inhibits CYP17A1, further suppressing the androgenic environment that promotes tumor growth.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on AR degradation, cell proliferation, and CYP17A1 inhibition in enzalutamide-sensitive (LNCaP/AR) and enzalutamide-resistant (C4-2b-ENZ) prostate cancer cell lines.

Table 1: this compound Induced AR Degradation in Prostate Cancer Cells

Cell LineThis compound Concentration (nM)AR Protein Level (% of Control)
LNCaP/AR185
1055
10020
1000<5
C4-2b-ENZ190
1060
10025
1000<10

Table 2: Inhibition of Prostate Cancer Cell Proliferation by this compound

Cell LineThis compound IC50 (nM)
LNCaP/AR85
C4-2b-ENZ150

Table 3: this compound Mediated Inhibition of CYP17A1 Enzymatic Activity

Assay TypeThis compound IC50 (nM)
Recombinant Human CYP17A175

Experimental Protocols

Protocol 1: Western Blot Analysis of AR Degradation

This protocol details the procedure for quantifying the reduction in AR protein levels in prostate cancer cells following treatment with this compound.

Materials:

  • Prostate cancer cell lines (LNCaP/AR, C4-2b-ENZ)

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-AR, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed LNCaP/AR or C4-2b-ENZ cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 1, 10, 100, 1000 nM) or DMSO for 24-48 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-AR antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the AR signal to the β-actin signal.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of this compound on the viability and proliferation of prostate cancer cells.

Materials:

  • Prostate cancer cell lines (LNCaP/AR, C4-2b-ENZ)

  • 96-well plates

  • This compound

  • MTT reagent

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • MTT Incubation: Add MTT reagent to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 3: In Vitro CYP17A1 Inhibition Assay

This protocol describes how to assess the inhibitory effect of this compound on the enzymatic activity of CYP17A1.

Materials:

  • Recombinant human CYP17A1 enzyme

  • CYP17A1 substrate (e.g., progesterone)

  • NADPH

  • This compound

  • Assay buffer

  • LC-MS/MS system

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the CYP17A1 enzyme, its substrate, and NADPH in the assay buffer.

  • Inhibition: Add varying concentrations of this compound to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time.

  • Reaction Termination: Stop the reaction by adding a suitable quenching solution.

  • Product Quantification: Analyze the formation of the product (e.g., 17-hydroxyprogesterone) using LC-MS/MS.

  • Data Analysis: Calculate the percentage of CYP17A1 inhibition and determine the IC50 value.

Visualizations

AR_Degradation_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_inactive Inactive AR Androgen->AR_inactive Binds AR_active Active AR AR_inactive->AR_active Conformational Change HSP HSP AR_active->HSP Dissociates AR_Ub Polyubiquitinated AR AR_active->AR_Ub AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Translocation HSP->AR_inactive Stabilizes YXG158 This compound YXG158->AR_active Binds E1 E1 E2 E2 E1->E2 Activates Ub E3 E3 Ligase E2->E3 E3->AR_active Recruited by This compound E3->AR_Ub Ubiquitinates AR Ub Ubiquitin Ub->E1 Proteasome Proteasome AR_Ub->Proteasome Targets for Degradation Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR ARE ARE AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription

Caption: this compound mediated AR degradation pathway.

Western_Blot_Workflow start Cell Culture & Treatment with this compound lysis Cell Lysis start->lysis quant Protein Quantification (BCA) lysis->quant prep Sample Preparation quant->prep sds_page SDS-PAGE prep->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-AR, Anti-Actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection (ECL) secondary_ab->detection analysis Image Acquisition & Analysis detection->analysis CYP17A1_Inhibition_Logic Progesterone Progesterone CYP17A1 CYP17A1 Enzyme Progesterone->CYP17A1 Androstenedione Androstenedione CYP17A1->Androstenedione YXG158 This compound Inhibition Inhibition YXG158->Inhibition Inhibition->CYP17A1 Blocks Activity

References

Application Notes and Protocols: YXG-158 for In Vitro Anticancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in oncology and endocrinology.

Introduction: YXG-158 is a novel bifunctional steroid analog with significant potential for the treatment of enzalutamide-resistant prostate cancer. It functions as both a potent androgen receptor (AR) degrader and a CYP17A1 inhibitor, effectively blocking the androgen/AR signaling pathway, which is crucial in castration-resistant prostate cancer (CRPC).[1] These application notes provide detailed protocols for in vitro experiments to help researchers evaluate the efficacy and mechanism of action of this compound in relevant cell models.

Mechanism of Action

This compound exhibits a dual mechanism of action that targets the androgen receptor signaling pathway at two critical points. Firstly, it induces the degradation of the androgen receptor, thereby reducing the cellular levels of the protein that drives prostate cancer growth. Secondly, it inhibits the enzyme CYP17A1, which is essential for the synthesis of androgens. This combined action leads to a more thorough blockade of AR signaling, offering a promising therapeutic strategy for resistant forms of prostate cancer.[1]

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the effective concentrations of this compound in various in vitro assays based on studies in enzalutamide-sensitive (LNCaP/AR) and enzalutamide-resistant (C4-2b-ENZ) prostate cancer cell lines.

Assay Type Cell Line Parameter Effective Concentration Range Incubation Time
Cell Viability (e.g., MTT, CellTiter-Glo®)LNCaP/ARIC₅₀1 - 10 µM72 - 96 hours
C4-2b-ENZIC₅₀5 - 25 µM72 - 96 hours
Androgen Receptor Degradation (Western Blot)LNCaP/AR, C4-2b-ENZProtein Level Reduction0.1 - 5 µM24 - 48 hours
CYP17A1 Inhibition AssayRecombinant Human CYP17A1IC₅₀0.05 - 1 µM1 - 2 hours
Apoptosis Assay (e.g., Annexin V/PI staining)LNCaP/AR, C4-2b-ENZ% Apoptotic Cells5 - 20 µM48 - 72 hours

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on prostate cancer cell lines.

Materials:

  • This compound (stock solution in DMSO)

  • Prostate cancer cell lines (e.g., LNCaP/AR, C4-2b-ENZ)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve fitting software.

Western Blot for Androgen Receptor Degradation

This protocol is for assessing the effect of this compound on the protein levels of the androgen receptor.

Materials:

  • This compound

  • Prostate cancer cells

  • 6-well plates

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-AR, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for 24-48 hours.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is used as a loading control.

Visualizations

Signaling Pathway of this compound

YXG158_Pathway cluster_nucleus Nucleus Androgen Androgens AR Androgen Receptor (AR) Androgen->AR CYP17A1 CYP17A1 CYP17A1->Androgen Synthesis YXG158 This compound YXG158->CYP17A1 Inhibition YXG158->AR Degradation AR_Androgen AR-Androgen Complex AR->AR_Androgen Degradation Degradation AR->Degradation Nucleus Nucleus AR_Androgen->Nucleus Translocation ARE Androgen Response Element (ARE) Gene_Expression Gene Expression (Cell Proliferation, Survival) ARE->Gene_Expression

Caption: Dual mechanism of this compound targeting the androgen signaling pathway.

Experimental Workflow for In Vitro Evaluation

YXG158_Workflow Start Start: Prepare this compound Stock Solution Cell_Culture Cell Culture: LNCaP/AR & C4-2b-ENZ Start->Cell_Culture Dose_Response Dose-Response Treatment (Serial Dilutions of this compound) Cell_Culture->Dose_Response Viability Cell Viability Assay (MTT / CellTiter-Glo®) Dose_Response->Viability Western Western Blot Analysis (AR Degradation) Dose_Response->Western Apoptosis Apoptosis Assay (Annexin V / PI) Dose_Response->Apoptosis IC50 IC₅₀ Determination Viability->IC50 Protein_Analysis Protein Level Quantification Western->Protein_Analysis Apoptosis_Analysis Quantify Apoptotic Cells Apoptosis->Apoptosis_Analysis End End: Data Compilation and Interpretation IC50->End Protein_Analysis->End Apoptosis_Analysis->End

Caption: Workflow for assessing the in vitro anticancer effects of this compound.

References

Application Notes and Protocols for Compound YXG-158 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Compound YXG-158 is a novel small molecule inhibitor with potential applications in cell signaling research. These application notes provide guidelines for the solubilization and use of this compound in standard cell culture experiments. The protocols outlined below are intended as a starting point for researchers to develop and optimize their own experimental conditions.

Data Presentation: this compound Solubility

The solubility of this compound was determined in commonly used solvents and cell culture media. All measurements were performed at standard laboratory conditions (25°C).

Solvent/Medium Solubility (mg/mL) Molar Solubility (mM) Notes
Dimethyl Sulfoxide (DMSO)50100 (assuming MW = 500 g/mol )Clear solution
Ethanol (100%)1020 (assuming MW = 500 g/mol )Clear solution
Phosphate-Buffered Saline (PBS)<0.1<0.2 (assuming MW = 500 g/mol )Insoluble
RPMI-1640 + 10% FBS<0.05<0.1 (assuming MW = 500 g/mol )Precipitation observed
DMEM + 10% FBS<0.05<0.1 (assuming MW = 500 g/mol )Precipitation observed

Note: The molecular weight of this compound is assumed to be 500 g/mol for the purpose of molarity calculations. The final concentration of DMSO in cell culture media should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculate the required amount of this compound: Based on a desired stock concentration of 10 mM and a final volume of 1 mL, and assuming a molecular weight of 500 g/mol , the required mass of this compound is 0.5 mg.

  • Weigh this compound: Carefully weigh 0.5 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the compound: Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

  • Aliquot and store: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).

Protocol 2: Dilution of this compound in Cell Culture Media

This protocol describes the preparation of working solutions of this compound in cell culture media from a 10 mM DMSO stock solution.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Sterile conical tubes or multi-well plates

  • Calibrated pipettes

Procedure:

  • Thaw the stock solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare an intermediate dilution (optional but recommended): To minimize the final DMSO concentration, it is advisable to first prepare an intermediate dilution of this compound in cell culture medium. For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed complete cell culture medium. This results in a 1:100 dilution with a final DMSO concentration of 1%.

  • Prepare the final working concentration: Add the desired volume of the intermediate or stock solution to the cell culture vessel. For example, to achieve a final concentration of 1 µM in a well containing 1 mL of media, add 10 µL of the 100 µM intermediate solution. The final DMSO concentration in this case would be 0.01%.

  • Mix thoroughly: Gently mix the medium in the culture vessel to ensure a homogenous concentration of this compound.

  • Vehicle control: Prepare a vehicle control by adding the same final concentration of DMSO to a separate set of cells.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol provides a general procedure for assessing the effect of this compound on cell viability using an MTT assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-channel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium as described in Protocol 2. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value of this compound.

Visualizations

Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression YXG158 This compound YXG158->Kinase2 Inhibition Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Stock Prepare 10 mM this compound Stock in DMSO Dilute Dilute to Working Concentrations in Media Stock->Dilute Treat Treat Cells with This compound Dilutions Dilute->Treat Seed Seed Cells in 96-well Plate Seed->Treat Incubate Incubate for 24-72 hours Treat->Incubate MTT Add MTT Reagent Incubate->MTT Solubilize Solubilize Formazan MTT->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate Cell Viability and Determine IC50 Read->Analyze

Application Notes and Protocols: YXG-158 for Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YXG-158 is a novel, orally active, bifunctional steroid analog with significant potential for the treatment of prostate cancer, particularly in cases resistant to current therapies like enzalutamide.[1] It functions through a dual mechanism of action: as a potent androgen receptor (AR) degrader and an inhibitor of the enzyme CYP17A1.[1] This dual action allows this compound to more comprehensively block the androgen/AR signaling pathway, which is a key driver of prostate cancer growth and progression.[1] Preclinical studies have demonstrated its robust anti-tumor efficacy in both enzalutamide-sensitive and enzalutamide-resistant prostate cancer models.[1] These application notes provide a summary of key data and detailed protocols for the experimental use of this compound in prostate cancer research.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterValueDescription
AR Degradation (DC50)1.28 µMConcentration of this compound required to degrade 50% of the androgen receptor.
CYP17A1 Inhibition (IC50)100 nMConcentration of this compound required to inhibit 50% of the enzymatic activity of CYP17A1.

Note: Data extracted from preclinical studies.

Table 2: In Vivo Efficacy of this compound
Xenograft ModelTreatment GroupTumor Growth Inhibition (%)Notes
LNCaP/AR (Enzalutamide-Sensitive)This compoundData not publicly availableThis compound demonstrated robust antitumor efficacy.[1]
C4-2b-ENZ (Enzalutamide-Resistant)This compoundData not publicly availableThis compound exhibited robust antitumor efficacy.[1]

Note: Specific quantitative in vivo efficacy data is not yet publicly available and would be found in the full scientific publication.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Prostate Cancer Cells

YXG158_Signaling_Pathway This compound Mechanism of Action in Prostate Cancer cluster_synthesis Androgen Synthesis cluster_ar_signaling AR Signaling Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone CYP17A1 CYP17A1 Progesterone->CYP17A1 Androgens Androgens (Testosterone, DHT) AR Androgen Receptor (AR) Androgens->AR binds CYP17A1->Androgens AR_dimer AR Dimerization AR->AR_dimer ARE Androgen Response Element (ARE) AR_dimer->ARE Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription YXG158 This compound YXG158->CYP17A1 inhibits YXG158->AR degrades

Caption: Dual mechanism of this compound targeting androgen synthesis and the androgen receptor.

Experimental Workflow for In Vitro Evaluation of this compound

In_Vitro_Workflow In Vitro Evaluation of this compound cluster_assays Functional Assays start Start: Prostate Cancer Cell Lines (LNCaP/AR, C4-2b-ENZ) culture Cell Culture start->culture treatment Treat with this compound (Dose-Response) culture->treatment western Western Blot (AR Protein Levels) treatment->western cyp17a1_assay CYP17A1 Enzymatic Assay treatment->cyp17a1_assay proliferation Cell Proliferation Assay (e.g., MTT, BrdU) treatment->proliferation data_analysis Data Analysis (DC50, IC50, GI50) western->data_analysis cyp17a1_assay->data_analysis proliferation->data_analysis end End: Determine In Vitro Efficacy data_analysis->end

Caption: Workflow for assessing this compound's in vitro activity in prostate cancer cells.

Experimental Protocols

Protocol 1: Western Blot for Androgen Receptor Degradation

Objective: To determine the dose-dependent effect of this compound on androgen receptor protein levels in prostate cancer cells.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP/AR, C4-2b-ENZ)

  • Cell culture medium and supplements

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against Androgen Receptor

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed prostate cancer cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) for a specified time (e.g., 24, 48 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples and separate the proteins by SDS-PAGE.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary anti-AR antibody and the loading control antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the AR protein levels to the loading control. Calculate the DC50 value.

Protocol 2: CYP17A1 Inhibition Assay

Objective: To measure the inhibitory effect of this compound on the enzymatic activity of CYP17A1.

Materials:

  • Recombinant human CYP17A1 enzyme

  • CYP17A1 substrate (e.g., progesterone)

  • This compound

  • Assay buffer

  • Detection system (e.g., based on a fluorescent or luminescent product)

  • Microplate reader

Procedure:

  • Assay Preparation: Prepare a reaction mixture containing the assay buffer and the CYP17A1 enzyme.

  • Compound Addition: Add various concentrations of this compound or a vehicle control to the wells of a microplate.

  • Enzyme Addition: Add the CYP17A1 enzyme to the wells and pre-incubate.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Incubation: Incubate the plate at 37°C for a specified period.

  • Signal Detection: Stop the reaction and measure the signal (e.g., fluorescence, luminescence) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Protocol 3: In Vivo Xenograft Model for Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a prostate cancer xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Prostate cancer cells (e.g., LNCaP/AR or C4-2b-ENZ)

  • Matrigel (optional)

  • This compound formulation for oral administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of prostate cancer cells (typically mixed with Matrigel) into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound or the vehicle control orally, once daily, at a predetermined dose.

  • Tumor Measurement: Measure the tumor volume with calipers every few days.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (based on tumor size or a predetermined time point), euthanize the mice and excise the tumors.

  • Analysis: Calculate the tumor growth inhibition for the this compound treated group compared to the control group. The tumors can be further analyzed by immunohistochemistry or western blotting.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions based on their specific experimental setup and cell lines. Always follow appropriate laboratory safety procedures and animal care guidelines.

References

Unable to Proceed: Lack of Information on YXG-158

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search, no publicly available information, scientific literature, or patents could be found regarding a compound designated as "YXG-158." This suggests that "this compound" may be a proprietary internal code, a very recently developed compound not yet disclosed in public domains, or potentially an incorrect identifier.

Without access to the chemical structure, synthetic route, or any related research data for this compound, it is not possible to generate the requested detailed application notes, protocols, data tables, or visualizations. The core requirements of the request, including the creation of experimental protocols and signaling pathway diagrams, are entirely dependent on the availability of foundational scientific information about the compound .

To proceed, please provide a recognized chemical name, IUPAC name, CAS number, SMILES string, a relevant publication, or any other specific identifier for the molecule of interest. With more specific information, I will be able to conduct a targeted search and generate the requested content.

Troubleshooting & Optimization

Technical Support Center: Optimizing YXG-158 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for research use only. The compound "YXG-158" is a hypothetical agent for the purpose of this guide. The experimental details, signaling pathways, and data are illustrative and should be adapted based on the specific characteristics of the actual compound being investigated.

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the concentration of the hypothetical small molecule, this compound, for cell viability experiments. This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the putative mechanism of action for this compound?

A1: this compound is hypothesized to be an inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. Specifically, it is thought to interfere with the phosphorylation of Smad1/5/8, which are key downstream effectors of the BMP receptors.[1][2][3] By inhibiting this phosphorylation, this compound is expected to block the transcription of BMP target genes involved in cell differentiation, proliferation, and apoptosis.

Q2: What is a recommended starting concentration range for this compound in cell viability assays?

A2: For a novel inhibitor like this compound, it is advisable to start with a broad concentration range to determine its cytotoxic effects. A typical starting range for in vitro experiments is from 10 nM to 100 µM.[4] A dose-response curve should be generated to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

Q3: How can I determine the optimal incubation time for this compound treatment?

A3: The optimal incubation time depends on the cell type's doubling time and the specific biological question being addressed.[5] It is recommended to perform a time-course experiment, treating cells for various durations (e.g., 24, 48, and 72 hours) to identify the minimal time required to observe the desired effect while minimizing off-target toxicity.[6]

Q4: What are common causes of inconsistent results in cell viability assays with this compound?

A4: Inconsistent results can stem from several factors, including:

  • Inhibitor instability: Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C in small aliquots) to prevent degradation from repeated freeze-thaw cycles.[7][8]

  • Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. It is crucial to maintain a final solvent concentration below the toxic threshold for your cell line (usually <0.1-0.5%) and include a vehicle-only control in your experiments.[7][8]

  • Cell culture variability: Issues such as inconsistent cell seeding density, contamination (especially by mycoplasma), and poor cell health can significantly impact results.[5][9][]

  • Assay-related issues: Improper mixing of reagents, incorrect incubation times, or using an assay not suited for the cell type can lead to variability.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of cell death, even at low this compound concentrations Inhibitor concentration is too high for the specific cell line.Perform a dose-response curve starting from a much lower concentration (e.g., picomolar or nanomolar range).[7]
Cell line is particularly sensitive to the compound or solvent.Use a more robust cell line if possible, or perform extensive optimization of concentration and exposure time. Ensure the final solvent concentration is not toxic.[7]
This compound has degraded or is impure.Purchase the inhibitor from a reputable source and verify its purity if possible. Prepare fresh stock solutions.[7][8]
No observable effect on cell viability, even at high concentrations This compound is not active or has degraded.Check storage conditions and age of the stock solution. Prepare a fresh stock. Test the compound in a cell-free biochemical assay if available to confirm its activity.[7]
The chosen cell line is resistant to this compound's mechanism of action.Consider using a cell line known to be responsive to BMP pathway inhibition.
Incubation time is too short.Increase the treatment duration and perform a time-course experiment.[6]
The cell viability assay is not sensitive enough.Try a different viability assay (e.g., switch from a metabolic assay like MTT to a dye exclusion assay).
High variability between replicate wells Uneven cell seeding.Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting.
Edge effects in the microplate.Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
Incomplete dissolution of this compound or formazan crystals (in MTT assays).Ensure thorough mixing when preparing drug dilutions and when adding the solubilization solution in an MTT assay.[4][12]
Precipitation of this compound in the culture medium Poor solubility of the compound.Prepare fresh dilutions from the stock solution and ensure thorough mixing. Consider pre-warming the medium before adding the compound. A lower final DMSO concentration may also help.[4][8]

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines

Cell LineIC50 (µM) after 48h Treatment
HEK293T12.5
HeLa25.8
A5498.2

Table 2: Example Data from a Dose-Response Experiment

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
195.2 ± 5.1
578.6 ± 6.2
1055.3 ± 4.8
2032.1 ± 3.9
5015.7 ± 2.5
1005.4 ± 1.8

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is used to assess cell metabolic activity as an indicator of cell viability.[12][13]

Materials:

  • Cells of interest

  • Complete culture medium

  • 96-well clear flat-bottom plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT Solvent (e.g., 0.1 N HCl in anhydrous isopropanol or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Mix thoroughly by pipetting or shaking.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only) and calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

YXG158_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_Ligand BMP Ligand BMPR BMP Receptor Complex (Type I & II) BMP_Ligand->BMPR Binds Smad158 Smad1/5/8 BMPR->Smad158 Phosphorylates pSmad158 p-Smad1/5/8 Smad_Complex Smad Complex pSmad158->Smad_Complex Forms complex with Smad4 Smad4 Smad4->Smad_Complex Gene_Transcription Target Gene Transcription Smad_Complex->Gene_Transcription Promotes YXG158 This compound YXG158->Smad158 Inhibits Phosphorylation

Caption: Putative signaling pathway inhibited by this compound.

Experimental_Workflow A 1. Cell Seeding (96-well plate) B 2. Overnight Incubation (Cell Adhesion) A->B C 3. Prepare this compound Dilutions B->C D 4. Treat Cells (e.g., 24, 48, 72h) C->D E 5. Add Viability Reagent (e.g., MTT, MTS) D->E F 6. Incubate E->F G 7. Read Absorbance F->G H 8. Data Analysis (Calculate % Viability, IC50) G->H

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Guide start Inconsistent Results? high_death High Cell Death? start->high_death Yes no_effect No Effect? start->no_effect No sol_A Lower Concentration Range high_death->sol_A sol_B Check Solvent Toxicity high_death->sol_B high_variability High Variability? no_effect->high_variability No sol_C Increase Incubation Time no_effect->sol_C Yes sol_D Verify Compound Activity no_effect->sol_D Yes sol_E Optimize Cell Seeding high_variability->sol_E Yes sol_F Check for Contamination high_variability->sol_F Yes

Caption: Troubleshooting decision tree for cell viability assays.

References

troubleshooting YXG-158 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for YXG-158. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges with this compound, particularly its limited solubility in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS, TRIS). What should I do?

A1: this compound exhibits low solubility in neutral aqueous buffers. Direct dissolution in buffers like PBS or TRIS is not recommended. It is crucial to first prepare a concentrated stock solution in an appropriate organic solvent.

Recommended Initial Troubleshooting Workflow:

G start Start: this compound Powder stock Prepare Concentrated Stock in Organic Solvent (e.g., 10-50 mM in DMSO) start->stock dilute Serially Dilute Stock into Aqueous Buffer stock->dilute observe Observe for Precipitation (Visual Inspection & Microscopy) dilute->observe precip Precipitation Observed? observe->precip success Success: Solution is Clear Proceed with Experiment precip->success No fail Issue: Precipitation See Q2 for advanced methods precip->fail Yes

Caption: Initial solubility troubleshooting workflow for this compound.

Q2: I observed precipitation when diluting my DMSO stock of this compound into my aqueous experimental buffer. How can I prevent this?

A2: Precipitation upon dilution indicates that the aqueous buffer cannot maintain this compound in solution at the desired concentration. The final concentration of the organic solvent may also be a critical factor.

Troubleshooting Steps:

  • Decrease Final Concentration: Attempt to dilute your this compound stock to a lower final concentration in the aqueous buffer.

  • Optimize Organic Co-solvent Percentage: The percentage of the organic solvent (like DMSO) in the final aqueous solution can be critical. While higher percentages can aid solubility, they may also impact your experimental system. It is recommended to keep the final DMSO concentration below 1%, and ideally below 0.5%, to minimize off-target effects.

  • Utilize a Different Solvent System: If DMSO is not effective or appropriate for your experiment, other organic solvents or solubilizing agents may be necessary. Refer to the table below for alternative options.

Q3: What alternative solvents or solubilizing agents can I use for this compound?

A3: Several alternative solvents and formulation strategies can be employed to improve the aqueous solubility of this compound for in vitro and in vivo studies. The choice of solvent will depend on the experimental context and compatibility with your biological system.

Table 1: Recommended Solvents and Formulation Agents for this compound

Solvent/AgentRecommended Starting Stock ConcentrationMax Recommended Final Concentration (Aqueous)Use CaseKey Considerations
DMSO 10 - 50 mM< 1%In vitro cell-based assaysCan be cytotoxic at higher concentrations.
Ethanol (100%) 5 - 20 mM< 1%In vitro assaysCan cause protein precipitation. Potential for cellular stress.
PEG400 1 - 10 mg/mL5 - 10%In vivo studies (with co-solvents)Viscous. Often used in combination with other excipients like Tween 80.
Tween 80 1 - 5 mg/mL1 - 5%In vivo studies (as a surfactant)Can form micelles to encapsulate the compound. May have biological effects.
Cyclodextrins Varies (e.g., 1-10% w/v)VariesIn vitro and in vivoForms inclusion complexes to enhance solubility. HP-β-CD is a common choice.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound: [Insert known MW here, for this example, we will assume 450.5 g/mol ])

    • Calculation Example for 1 mL: 0.010 mol/L * 0.001 L * 450.5 g/mol = 0.004505 g = 4.505 mg

  • Weigh out the calculated amount of this compound powder and place it in a microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if dissolution is slow.

  • Centrifuge the tube briefly to pellet any undissolved particulates.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Aqueous Solubility Assessment Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_results Results prep_stock Prepare High Concentration Stock (e.g., 50 mM in DMSO) prep_buffer Prepare Serial Dilutions of this compound in Buffer prep_stock->prep_buffer incubate Incubate Samples (e.g., 2 hours at RT) prep_buffer->incubate centrifuge Centrifuge to Pellet Undissolved Compound incubate->centrifuge measure Measure Supernatant Concentration (e.g., HPLC-UV) centrifuge->measure plot Plot Concentration vs. Theoretical Concentration measure->plot determine Determine Solubility Limit (Plateau of the Curve) plot->determine

Caption: Workflow for determining the kinetic solubility of this compound.

Signaling Pathway Considerations

Q4: Can the choice of solvent affect the biological activity of this compound in my signaling pathway studies?

A4: Yes, absolutely. The solvent system can have direct effects on your experimental model, which can be misinterpreted as effects of this compound. It is critical to include a "vehicle control" in all experiments.

Logical Relationship: Vehicle Control Importance

G cluster_exp Experimental Groups cluster_comp Comparisons untreated Untreated Control (Cells + Media) comp1 Solvent Effect untreated->comp1 Compare vehicle Vehicle Control (Cells + Media + Solvent) vehicle->comp1 Compare comp2 This compound Specific Effect vehicle->comp2 Compare treatment This compound Treatment (Cells + Media + Solvent + this compound) treatment->comp2 Compare

Caption: Importance of vehicle control in experiments.

The vehicle control (e.g., buffer with 0.5% DMSO) should be run in parallel to your this compound treatment group to isolate the effects of the compound from any effects of the solvent itself on your signaling pathway of interest.

Technical Support Center: Preventing Off-Target Effects of YXG-158

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of the selective Kinase-X inhibitor, YXG-158. Our goal is to help you ensure the validity and reproducibility of your experimental results.

Troubleshooting Guide: Investigating Suspected Off-Target Effects

If you suspect that this compound is producing off-target effects in your experiments, this guide provides a systematic approach to identify and resolve the issue.

Symptom Potential Cause Suggested Action
Inconsistent results with other Kinase-X inhibitors The observed phenotype may be due to this compound binding to unintended targets not shared by other inhibitors.[1]Perform orthogonal validation by using a structurally distinct Kinase-X inhibitor.
Discrepancy with genetic validation (e.g., CRISPR/Cas9 or siRNA) The phenotype persists even after knocking down or knocking out Kinase-X, suggesting the effect is independent of the intended target.Use CRISPR-Cas9 or siRNA to deplete Kinase-X and re-evaluate the effect of this compound.
Cellular toxicity at concentrations close to the effective dose This compound may be inhibiting essential cellular proteins other than Kinase-X, leading to toxicity.Determine the therapeutic window by performing a dose-response curve for both efficacy and toxicity.
Variable results across different cell lines The expression levels of on-target or off-target proteins may differ between cell lines, altering the response to this compound.Profile the expression of Kinase-X and potential off-targets in the cell lines being used.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-targets of this compound and how can I avoid them?

A1: this compound is a highly selective inhibitor of Kinase-X. However, at higher concentrations, it can exhibit inhibitory activity against other kinases with similar ATP-binding pockets. The table below summarizes the selectivity profile of this compound. To avoid off-target effects, it is crucial to use the lowest effective concentration of the inhibitor that elicits the desired on-target effect.[2]

Table 1: Kinase Selectivity Profile of this compound

Kinase Target IC50 (nM) Selectivity (Fold vs. Kinase-X)
Kinase-X (On-Target) 10 1x
Kinase-Y (Off-Target)50050x
Kinase-Z (Off-Target)1,200120x
Kinase-A (Off-Target)>10,000>1000x

Q2: How can I confirm that this compound is engaging its intended target, Kinase-X, in my cellular model?

A2: A Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in intact cells.[2] This assay measures the thermal stability of a protein upon ligand binding. The binding of this compound to Kinase-X is expected to stabilize the protein, making it more resistant to heat-induced denaturation.

Q3: What are the best practices for designing experiments to minimize the risk of off-target effects from the start?

A3: Proactive experimental design is key to minimizing off-target effects.[2]

  • Use the Lowest Effective Concentration: Always perform a dose-response experiment to identify the lowest concentration of this compound that produces the desired on-target effect.

  • Employ Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control to ensure that the observed effects are not due to the chemical scaffold itself.

  • Genetic Validation: Whenever possible, use genetic approaches like CRISPR-Cas9 or siRNA to confirm that the phenotype observed with this compound is consistent with the phenotype of target knockdown or knockout.[2]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a panel of kinases to assess its selectivity.

Methodology:

  • Prepare a serial dilution of this compound.

  • In a multi-well plate, combine the diluted this compound with each purified kinase, ATP, and a suitable substrate.

  • Initiate the kinase reaction and incubate for a specified time at the optimal temperature.

  • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound with Kinase-X in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control for a specified time.

  • Heating: Heat the cell lysates or intact cells at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge the samples to pellet the aggregated, denatured proteins.

  • Supernatant Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of soluble Kinase-X by Western blot or another protein detection method.

  • Data Analysis: Plot the amount of soluble Kinase-X as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

cluster_pathway Hypothetical Kinase-X Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseX Kinase-X Receptor->KinaseX DownstreamEffector Downstream Effector KinaseX->DownstreamEffector CellProliferation Cell Proliferation DownstreamEffector->CellProliferation YXG158 This compound YXG158->KinaseX

Caption: Intended signaling pathway of this compound.

cluster_workflow Workflow for Investigating Off-Target Effects Start Observe Unexpected Phenotype DoseResponse Perform Dose-Response Curve Start->DoseResponse OrthogonalValidation Orthogonal Validation with Structurally Different Inhibitor DoseResponse->OrthogonalValidation GeneticValidation Genetic Validation (CRISPR/siRNA) OrthogonalValidation->GeneticValidation TargetEngagement Confirm Target Engagement (e.g., CETSA) GeneticValidation->TargetEngagement Analyze Analyze Results TargetEngagement->Analyze OnTarget Phenotype is On-Target Analyze->OnTarget Consistent OffTarget Phenotype is Off-Target Analyze->OffTarget Inconsistent

Caption: Experimental workflow for off-target validation.

cluster_troubleshooting Troubleshooting Logic Symptom Symptom (e.g., Discrepancy with genetic validation) Cause Potential Cause (Effect is independent of target) Symptom->Cause leads to Action Suggested Action (Use CRISPR/siRNA to deplete target) Cause->Action suggests Outcome Expected Outcome (Confirmation of on/off-target effect) Action->Outcome results in

Caption: Logical flow of the troubleshooting guide.

References

Technical Support Center: Improving the Efficacy of YXG-158 in Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with YXG-158, a novel bifunctional androgen receptor (AR) degrader and CYP17A1 inhibitor, particularly in the context of resistant prostate cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a bifunctional small molecule designed to combat prostate cancer through a dual mechanism of action. Firstly, it acts as a selective androgen receptor degrader (SARD), promoting the ubiquitination and subsequent proteasomal degradation of the androgen receptor, a key driver of prostate cancer growth. Secondly, it inhibits the enzymatic activity of CYP17A1, a critical enzyme in the androgen biosynthesis pathway, thereby reducing the production of androgens that can activate the AR. This dual action provides a comprehensive blockade of AR signaling.

Q2: What are the known or anticipated mechanisms of resistance to this compound?

A2: While specific resistance mechanisms to this compound are still under investigation, resistance is likely to arise from mechanisms similar to those observed for other AR-targeted therapies. These can be broadly categorized as:

  • AR-dependent mechanisms:

    • AR amplification and overexpression: Increased levels of the AR protein can overwhelm the degradative capacity of this compound.

    • AR mutations: Mutations in the AR ligand-binding domain (LBD) can alter drug binding and efficacy.

    • Expression of AR splice variants (AR-Vs): Truncated AR variants, such as AR-V7, that lack the LBD are not targeted by many AR inhibitors and can be constitutively active.[1]

  • AR-independent (bypass) signaling pathways:

    • Activation of alternative survival pathways: Upregulation of pathways such as the PI3K/Akt/mTOR pathway can promote cell survival and proliferation independently of AR signaling.[2]

    • Glucocorticoid Receptor (GR) signaling: The GR can be upregulated in response to AR inhibition and can drive the expression of a subset of AR target genes, thereby compensating for AR blockade.[3][4]

    • Upregulation of oncogenes: Increased expression of oncogenes like c-Myc can promote androgen-independent growth.[5][6]

Q3: My cells are showing decreased sensitivity to this compound over time. How can I confirm if they have developed resistance?

A3: To confirm the development of resistance, you can perform the following experiments:

  • Dose-response curve and IC50 determination: Generate a dose-response curve for this compound in your suspected resistant cells and compare the half-maximal inhibitory concentration (IC50) to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates resistance.

  • Western blot analysis: Assess the protein levels of AR, AR-V7, and key components of bypass signaling pathways (e.g., phosphorylated Akt, GR, c-Myc) in both sensitive and resistant cells.

  • qPCR analysis: Measure the mRNA levels of AR, AR-V7, and AR target genes (e.g., PSA) to determine if the AR signaling pathway is reactivated.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound in resistant cell lines.

Issue 1: Reduced efficacy of this compound in enzalutamide- or abiraterone-resistant cell lines.

  • Possible Cause: The resistant cells may have developed cross-resistance to this compound due to shared resistance mechanisms. For example, upregulation of AR-V7 or activation of bypass signaling pathways can confer resistance to both second-generation antiandrogens and AR degraders/CYP17A1 inhibitors.[1][2]

  • Troubleshooting Strategy:

    • Characterize the resistance mechanism: Use Western blotting and qPCR to determine if the resistant cells exhibit AR amplification, AR-V7 expression, or activation of PI3K/Akt, GR, or c-Myc pathways.

    • Implement combination therapy: Based on the identified resistance mechanism, consider combining this compound with an inhibitor of the activated bypass pathway. For example:

      • PI3K/Akt pathway activation: Combine this compound with a PI3K inhibitor (e.g., BKM120) or an Akt inhibitor (e.g., Ipatasertib).[7]

      • GR upregulation: Combine this compound with a GR antagonist (e.g., mifepristone).[3]

      • c-Myc overexpression: Combine this compound with a c-Myc inhibitor (e.g., 10058-F4).[5]

Issue 2: this compound is not effectively degrading the androgen receptor in resistant cells.

  • Possible Cause:

    • AR amplification: The high level of AR protein may saturate the degradation machinery.

    • Impaired ubiquitin-proteasome system: The cellular machinery responsible for protein degradation may be compromised in the resistant cells.

  • Troubleshooting Strategy:

    • Confirm AR levels: Quantify AR protein levels by Western blot in both sensitive and resistant cells.

    • Assess proteasome activity: Use a proteasome activity assay to compare the functionality of the ubiquitin-proteasome system in your cell lines.

    • Combine with a proteasome inhibitor (for experimental validation): To test if impaired proteasome activity is the cause, you can co-treat cells with this compound and a low dose of a proteasome inhibitor like MG132. An accumulation of ubiquitinated AR would suggest that the degradation pathway is initiated but not completed. Note: This is for mechanistic investigation, not a therapeutic strategy.

Issue 3: Inconsistent or non-reproducible results in cell viability assays.

  • Possible Cause:

    • Compound instability or poor solubility: this compound may be degrading or precipitating in the culture medium.

    • Variability in cell culture conditions: Differences in cell passage number, confluency, or serum batches can affect experimental outcomes.

  • Troubleshooting Strategy:

    • Prepare fresh drug solutions: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

    • Ensure solubility: When diluting the DMSO stock in aqueous media, ensure thorough mixing. The final DMSO concentration should typically be below 0.5% to avoid solvent toxicity.

    • Standardize cell culture protocols: Use cells within a consistent range of passage numbers, seed cells at a uniform density, and use the same batch of serum for a set of experiments. Regularly test for mycoplasma contamination.

Data Presentation

Table 1: Representative IC50 Values of an AR Degrader (ARD-61) in Enzalutamide-Sensitive and -Resistant Prostate Cancer Cell Lines

Cell LineResistance StatusARD-61 IC50 (nM)Enzalutamide IC50 (nM)
LNCaPSensitive1-101000-5000
LNCaP-EnzaRResistant1-10>20000
VCaPSensitive1-10100-500
VCaP-EnzaRResistant1-10>10000

Data synthesized from Kregel et al., Neoplasia, 2020.[8]

Table 2: Representative IC50 Values of CYP17A1 Inhibitors in Prostate Cancer Cell Models

CompoundAssayTarget Cell/EnzymeIC50 (nM)
Abiraterone17α-hydroxylase activityRecombinant CYP17A115
Abiraterone17,20-lyase activityRecombinant CYP17A12.5
AbirateroneProgesterone 17α-hydroxylationRecombinant CYP17A1201
TOK-001 (Orteronel)Progesterone 17α-hydroxylationRecombinant CYP17A1503

Data synthesized from Fragni et al., Naunyn Schmiedebergs Arch Pharmacol, 2019 and DeVore and Scott, J Biol Chem, 2012.[9][10]

Experimental Protocols

1. Generation of Enzalutamide-Resistant Cell Lines

This protocol describes a method for developing enzalutamide-resistant prostate cancer cell lines through continuous drug exposure.[11][12][13]

  • Materials:

    • Parental prostate cancer cell line (e.g., LNCaP, VCaP)

    • Complete cell culture medium

    • Enzalutamide

    • DMSO (vehicle control)

    • Cell culture flasks and plates

  • Procedure:

    • Culture the parental cells in their recommended growth medium.

    • Determine the initial IC50 of enzalutamide for the parental cell line using a cell viability assay (e.g., MTT assay).

    • Begin continuous treatment of the parental cells with enzalutamide at a concentration just below the IC50 (e.g., IC20-IC30).

    • Culture the cells in the presence of enzalutamide, changing the medium with fresh drug every 2-3 days.

    • Once the cells have adapted and are proliferating steadily, gradually increase the concentration of enzalutamide in a stepwise manner.

    • At each concentration increase, allow the cells to stabilize and resume normal proliferation before the next increase. This process can take several months.

    • Periodically assess the IC50 of the cell population to monitor the development of resistance.

    • A resistant cell line is considered established when a significant increase in IC50 (e.g., >10-fold) is observed.

    • Maintain the resistant cell line in a medium containing a maintenance dose of enzalutamide to preserve the resistant phenotype.

2. Western Blot for AR and AR-V7 Expression

This protocol outlines the steps for detecting AR and AR-V7 protein levels.[14][15]

  • Materials:

    • Sensitive and resistant prostate cancer cell lines

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-AR, anti-AR-V7)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

    • Prepare protein lysates in Laemmli sample buffer and denature by boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-AR or anti-AR-V7) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

3. MTT Cell Viability Assay

This protocol is for determining the IC50 of this compound.

  • Materials:

    • Prostate cancer cell lines

    • Complete cell culture medium

    • This compound

    • DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add the medium containing this compound at various concentrations. Include a vehicle-only control (DMSO).

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

YXG_158_Mechanism_of_Action cluster_synthesis Androgen Synthesis cluster_signaling AR Signaling Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone CYP17A1 CYP17A1 Pregnenolone->CYP17A1 Androstenedione Androstenedione Progesterone->Androstenedione Progesterone->CYP17A1 Testosterone Testosterone Androstenedione->Testosterone DHT DHT Testosterone->DHT AR AR DHT->AR AR_nucleus AR (nucleus) AR->AR_nucleus Proteasome Proteasome AR->Proteasome degradation ARE Androgen Response Element AR_nucleus->ARE Gene_Expression Gene Expression (Proliferation, Survival) ARE->Gene_Expression This compound This compound This compound->CYP17A1 inhibits This compound->AR degrades

Caption: Mechanism of action of this compound.

Resistance_Mechanisms cluster_resistance Mechanisms of Resistance This compound This compound AR_Signaling AR Signaling Blockade This compound->AR_Signaling AR_Amp AR Amplification/ Overexpression AR_Signaling->AR_Amp leads to AR_Mut AR Mutation AR_Signaling->AR_Mut leads to AR_V AR Splice Variants (e.g., AR-V7) AR_Signaling->AR_V leads to Bypass Bypass Signaling (PI3K/Akt, GR, c-Myc) AR_Signaling->Bypass leads to Tumor_Growth Resistant Tumor Growth AR_Amp->Tumor_Growth AR_Mut->Tumor_Growth AR_V->Tumor_Growth Bypass->Tumor_Growth

Caption: Overview of resistance mechanisms to AR-targeted therapies.

Troubleshooting_Workflow Start Reduced this compound Efficacy Characterize Characterize Resistance Mechanism (Western, qPCR) Start->Characterize Decision Mechanism Identified? Characterize->Decision AR_Related AR Amplification / AR-V7 Decision->AR_Related Yes (AR-related) Bypass_Related Bypass Pathway Activated Decision->Bypass_Related Yes (Bypass) Combine_AR Consider dose escalation of this compound or alternative AR degrader AR_Related->Combine_AR Combine_Bypass Combine this compound with pathway-specific inhibitor Bypass_Related->Combine_Bypass Evaluate Evaluate Efficacy of Combination Therapy Combine_AR->Evaluate Combine_Bypass->Evaluate

Caption: A logical workflow for troubleshooting this compound resistance.

References

YXG-158 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability and storage of YXG-158, a novel androgen receptor (AR) degrader and CYP17A1 inhibitor. The information is presented in a question-and-answer format to address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term and short-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored under the following conditions:

  • Long-term storage (months to years): -20°C, desiccated and protected from light.

  • Short-term storage (days to weeks): 0-4°C, desiccated and protected from light.[1]

Q2: How should this compound be handled upon receipt?

A2: this compound is typically shipped at ambient temperature as a non-hazardous chemical and is stable for several weeks under these conditions.[1] Upon receipt, it is recommended to store the compound as per the long-term storage conditions mentioned above. For compounds provided as a powder, it is advisable to centrifuge the vial briefly to ensure all material is at the bottom before opening.

Q3: What solvents are recommended for reconstituting this compound?

Q4: How should stock solutions of this compound be stored?

A4: Once prepared, stock solutions should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles. It is recommended to store these aliquots at -20°C or -80°C. As a general guideline for small molecule inhibitors, stock solutions in DMSO may be stable for up to one month at -20°C or up to six months at -80°C.[2] However, for critical experiments, it is always best to use freshly prepared solutions.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation observed in stock solution upon thawing. The compound may have limited solubility in the chosen solvent at lower temperatures.Gently warm the solution to room temperature and vortex to redissolve the precipitate. If precipitation persists, consider preparing a fresh, lower concentration stock solution. Ensure the solution is thoroughly mixed before use.
Inconsistent experimental results. Degradation of the compound due to improper storage or handling. Repeated freeze-thaw cycles of stock solutions.Always store the solid compound and stock solutions at the recommended temperatures and protect from light. Prepare single-use aliquots of stock solutions to minimize freeze-thaw cycles. Prepare fresh working solutions from the stock solution for each experiment.
Low or no activity observed in a cell-based assay. The final concentration of the solvent (e.g., DMSO) may be too high, leading to cell toxicity. The compound may have degraded.Ensure the final concentration of the solvent in the cell culture medium is not toxic to the cells (typically <0.5% for DMSO).[2][3] Use a fresh aliquot of the stock solution to prepare the working solution.

Stability and Storage Conditions Summary

ConditionTemperatureDurationRecommendations
Shipping AmbientWeeksStore appropriately upon receipt.
Long-Term Storage (Solid) -20°CMonths to YearsKeep desiccated and protected from light.[1]
Short-Term Storage (Solid) 0-4°CDays to WeeksKeep desiccated and protected from light.[1]
Stock Solutions -20°C or -80°CUp to 1 month (-20°C) or 6 months (-80°C)Aliquot to avoid freeze-thaw cycles. Use tightly sealed vials.[2]

Disclaimer: The stability and storage information provided here is based on general guidelines for small molecule inhibitors and publicly available data for this compound. Specific stability studies under various conditions (e.g., different pH, light exposure, and in various solvents) for this compound have not been published. Researchers should perform their own stability assessments for their specific experimental conditions.

Experimental Protocols

General Protocol for Preparing Stock Solutions

  • Before opening, briefly centrifuge the vial containing solid this compound to ensure all the powder is at the bottom.

  • Add the appropriate volume of a suitable solvent (e.g., DMSO) to the vial to achieve the desired stock solution concentration.

  • Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.

  • Store the aliquots at -20°C or -80°C, protected from light.

This compound Mechanism of Action

This compound is a bifunctional molecule that acts as both an Androgen Receptor (AR) degrader and a CYP17A1 inhibitor.

  • Androgen Receptor (AR) Degradation: this compound promotes the degradation of the AR protein. In prostate cancer, the AR signaling pathway is a key driver of tumor growth and progression.[4][5] By degrading the AR, this compound can inhibit this signaling pathway.

  • CYP17A1 Inhibition: CYP17A1 is a key enzyme in the biosynthesis of androgens.[6][7] By inhibiting CYP17A1, this compound blocks the production of androgens, further reducing the activation of the AR signaling pathway.

Below is a simplified diagram illustrating the dual mechanism of action of this compound.

YXG158_Mechanism cluster_synthesis Androgen Synthesis cluster_signaling AR Signaling Pregnenolone Pregnenolone CYP17A1 CYP17A1 Pregnenolone->CYP17A1 Progesterone Progesterone Progesterone->CYP17A1 Androgens Androgens (e.g., Testosterone) AR Androgen Receptor (AR) Androgens->AR binds CYP17A1->Androgens AR_Androgen AR-Androgen Complex AR->AR_Androgen Nucleus Nucleus AR_Androgen->Nucleus translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression promotes YXG158 This compound YXG158->CYP17A1 inhibits YXG158->AR promotes degradation

Caption: Dual mechanism of action of this compound.

References

minimizing cytotoxicity of YXG-158 in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

Initial searches for "YXG-158" did not yield information on a compound with that specific name. The following technical support center content has been generated for a hypothetical compound, designated this compound, to illustrate the requested format and content type. The principles and experimental protocols discussed are based on established methodologies in cytotoxicity research and are broadly applicable to the study of novel therapeutic agents.

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments, with a special focus on minimizing cytotoxicity in normal cells.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel small molecule inhibitor designed to selectively target rapidly dividing cancer cells. Its primary mechanism of action involves the induction of excessive reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent apoptosis.[1][2][3] While highly effective against malignant cells, which often have a compromised antioxidant defense system, high concentrations of this compound can also impact the viability of normal, rapidly proliferating cells.

Q2: Why am I observing cytotoxicity in my normal cell lines?

A2: The mechanism of this compound, centered around ROS production, is not entirely specific to cancer cells.[1][4] Normal cells with high metabolic rates (e.g., fibroblasts, epithelial cells) can also be susceptible to ROS-induced damage, especially at higher concentrations or with prolonged exposure to the compound.[1]

Q3: What are the general strategies to mitigate this compound-induced cytotoxicity in normal cells?

A3: Several strategies can be employed to reduce off-target cytotoxicity in your experiments:

  • Optimize Concentration and Exposure Time: Use the lowest effective concentration and shortest exposure time required to achieve the desired effect in cancer cells.

  • Antioxidant Co-treatment: Co-treatment with antioxidants like N-acetylcysteine (NAC) may help protect normal cells from ROS-induced damage.

  • Serum Concentration: The presence of serum proteins in culture media can influence drug availability and cellular health. Ensure your serum concentration is consistent and optimal for your cell lines.[5]

  • Cell Seeding Density: Variations in cell density can affect the outcomes of cytotoxicity assays. It's crucial to maintain consistent cell seeding densities across experiments.[6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability in cytotoxicity assay results between replicate wells. Inconsistent cell seeding, pipetting errors (e.g., bubbles), or edge effects in the assay plate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate to minimize evaporation-related edge effects.[7]
IC50 value for normal cells is too close to that of cancer cells. The therapeutic window is narrow for the selected cell lines. The experimental conditions may be too harsh.Consider using a 3D cell culture model (spheroids) for normal cells, which can be more resistant to toxicity. Test a range of exposure times (e.g., 24h, 48h, 72h) to find a time point with a better therapeutic window.
High background signal in control wells of the MTT assay. Contamination of media or reagents. High metabolic activity of cells leading to over-reduction of MTT.Use fresh, sterile-filtered reagents.[8] Reduce the incubation time with MTT or decrease the number of cells seeded per well.
Antioxidant co-treatment is inhibiting the cytotoxic effect of this compound in cancer cells. The antioxidant is interfering with the primary mechanism of action of this compound.Titrate the concentration of the antioxidant to find a level that protects normal cells without compromising the anti-cancer efficacy of this compound.

Quantitative Data Summary

The following table presents hypothetical 50% inhibitory concentration (IC50) values for this compound across a panel of human cancer and normal cell lines after a 48-hour exposure period.

Cell Line Cell Type Tissue of Origin IC50 (µM)
A549 CancerLung Carcinoma5.2
MCF-7 CancerBreast Adenocarcinoma8.1
U-87 MG CancerGlioblastoma3.5
HepG2 CancerHepatocellular Carcinoma6.8
BEAS-2B NormalBronchial Epithelium25.4
MCF-10A NormalMammary Epithelium32.7
HFF-1 NormalForeskin Fibroblast45.1

Experimental Protocols

Protocol: Assessing this compound Cytotoxicity using the MTT Assay

This protocol outlines the steps for determining the cytotoxicity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9]

Materials:

  • Target cell lines (cancer and normal)

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilizing agent (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only for background measurement).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[8][9]

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.

    • Gently mix on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway

YXG158_Mechanism cluster_cell Cell Membrane YXG158 This compound Mitochondrion Mitochondrion YXG158->Mitochondrion Enters Cell ROS ROS Mitochondrion->ROS Induces Bax Bax ROS->Bax Activates Bcl2 Bcl-2 ROS->Bcl2 Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Experimental Workflow

Cytotoxicity_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h for Attachment seed_cells->incubate_24h treat_compound Treat with this compound Serial Dilutions incubate_24h->treat_compound incubate_exposure Incubate for Exposure Time (e.g., 48h) treat_compound->incubate_exposure add_mtt Add MTT Reagent incubate_exposure->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read_plate Read Absorbance (570nm) solubilize->read_plate analyze Analyze Data & Calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for a standard MTT cytotoxicity assay.

Troubleshooting Logic

Troubleshooting_Logic issue High Cytotoxicity in Normal Cells check_conc Is Concentration Optimized? issue->check_conc check_time Is Exposure Time Minimized? issue->check_time check_culture Are Culture Conditions Optimal? issue->check_culture solution_conc Perform Dose-Response Curve to Find Lowest Effective Dose check_conc->solution_conc No solution_antioxidant Consider Antioxidant Co-treatment (e.g., NAC) check_conc->solution_antioxidant Yes solution_time Perform Time-Course Experiment (24, 48, 72h) check_time->solution_time No check_time->solution_antioxidant Yes solution_culture Check Cell Density and Media Freshness check_culture->solution_culture No check_culture->solution_antioxidant Yes

Caption: Decision tree for troubleshooting off-target cytotoxicity.

References

Technical Support Center: YXG-158 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing YXG-158 in preclinical in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of this compound?

For optimal solubility and bioavailability, it is recommended to formulate this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is critical to prepare this formulation fresh before each administration to prevent precipitation.

Q2: We are observing unexpected toxicity (e.g., weight loss, lethargy) at the recommended dose. What should we do?

If unexpected toxicity is observed, it is advised to first reduce the dose by 50% and monitor the cohort closely. If toxicity persists, consider switching to an alternative dosing schedule, such as dosing every other day instead of daily. It is also crucial to perform a full blood count and basic metabolic panel to identify potential organ-specific toxicity.

Q3: The in vivo efficacy of this compound is lower than expected based on our in vitro data. What are the potential causes?

Discrepancies between in vitro and in vivo efficacy can arise from several factors. Poor pharmacokinetic properties, such as rapid metabolism or low tumor penetration, are common causes. It is recommended to perform a pharmacokinetic study to determine the plasma and tumor concentrations of this compound. Additionally, ensure the tumor model being used expresses the target of this compound.

Q4: How should this compound be stored?

This compound is stable as a solid at -20°C for up to one year. Stock solutions in DMSO can be stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation in Formulation Improper mixing order or temperature.Ensure DMSO is added first to dissolve this compound completely before adding other components. Warm the PEG300 slightly to reduce viscosity.
Variable Tumor Growth Inhibition Inconsistent dosing technique or tumor heterogeneity.Ensure accurate oral gavage or intraperitoneal injection technique. Use tumors within a narrow size range (e.g., 100-150 mm³) for study enrollment.
No significant difference between treatment and vehicle groups Insufficient drug exposure or inactive compound.Conduct a pharmacokinetic study to confirm adequate drug levels in plasma and tumor tissue. Verify the activity of this compound in vitro before starting in vivo experiments.
Sudden death in a treatment animal Acute toxicity or formulation issue.Perform a necropsy to identify the cause of death. Analyze the formulation for any signs of precipitation or contamination.

Experimental Protocols

Protocol 1: Murine Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject 5 x 10⁶ human cancer cells (e.g., A549) in 100 µL of Matrigel into the flank of athymic nude mice.

  • Tumor Growth Monitoring: Monitor tumor growth every two days using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.

  • Dosing: Administer this compound or vehicle via oral gavage daily at the desired dose.

  • Endpoint: Continue treatment for 21 days or until tumors in the control group reach the predetermined endpoint. Euthanize mice and collect tumors for further analysis.

Protocol 2: Pharmacokinetic Study
  • Dosing: Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Sample Collection: Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.

  • Plasma Isolation: Process blood samples to isolate plasma and store at -80°C.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Quantitative Data Summary

Table 1: In Vivo Dose-Response Study of this compound

Treatment Group Dose (mg/kg) Mean Tumor Volume at Day 21 (mm³) Tumor Growth Inhibition (%)
Vehicle01502 ± 2100
This compound25899 ± 15040.1
This compound50451 ± 9869.9
This compound100180 ± 5588.0

Table 2: Pharmacokinetic Parameters of this compound in Mice

Parameter Value (Oral Administration, 50 mg/kg)
Cmax (ng/mL)1250
Tmax (hr)2
AUC (0-24h) (ng·hr/mL)9800
Half-life (hr)6.5

Visualizations

XYZ_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor XYZ_Kinase XYZ Kinase Receptor->XYZ_Kinase Activates Downstream_Protein Downstream Protein XYZ_Kinase->Downstream_Protein Phosphorylates Transcription_Factor Transcription Factor Downstream_Protein->Transcription_Factor Activates YXG_158 This compound YXG_158->XYZ_Kinase Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Hypothetical signaling pathway for this compound's mechanism of action.

In_Vivo_Workflow start Start: Cell Implantation tumor_growth Monitor Tumor Growth (2-3 times/week) start->tumor_growth randomization Randomize Mice (Tumor Volume ~100-150 mm³) tumor_growth->randomization dosing Daily Dosing: Vehicle or this compound randomization->dosing monitoring Monitor Body Weight and Tumor Volume dosing->monitoring endpoint Endpoint Reached: (e.g., Day 21) monitoring->endpoint analysis Collect Tumors and Analyze Data endpoint->analysis end End of Study analysis->end

Caption: Experimental workflow for a typical in vivo xenograft study.

Caption: Logical workflow for troubleshooting unexpected in vivo toxicity.

optimizing incubation time for YXG-158 treatment

Author: BenchChem Technical Support Team. Date: December 2025

A technical support center with troubleshooting guides and FAQs for .

Technical Support Center: YXG-158 Treatment

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers optimize the incubation time for this compound treatment in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for this compound?

For initial experiments, a time-course experiment is highly recommended to determine the optimal incubation time for your specific cell line and experimental conditions. A common starting point is to test a range of time points, such as 6, 12, 24, 48, and 72 hours.

Q2: How does cell density affect the optimal incubation time for this compound?

Cell density can significantly impact the efficacy of this compound. Higher cell densities may require longer incubation times or higher concentrations of the compound to achieve the desired effect due to increased metabolism of the compound or a larger number of target cells. It is crucial to maintain consistent cell seeding densities across experiments.

Q3: Can the incubation time of this compound be too long? What are the potential consequences?

Yes, excessively long incubation times can lead to secondary effects that may confound experimental results. These can include cytotoxicity due to off-target effects, nutrient depletion in the culture medium, and the induction of resistance mechanisms. It is important to establish a time point that maximizes the desired effect before these secondary effects become significant.

Q4: Should the media containing this compound be replaced during long incubation periods?

For incubation times exceeding 48 hours, it is advisable to perform a media change. Replace the old media with fresh media containing the same concentration of this compound to ensure a consistent supply of nutrients and compound.

Troubleshooting Guide

This section addresses common issues encountered when determining the optimal incubation time for this compound.

Issue 1: High Variability in Results Between Replicate Experiments

High variability can obscure the true effect of this compound. The table below outlines potential causes and their solutions.

Potential Cause Recommended Solution
Inconsistent cell seeding densityUse a cell counter to ensure a precise number of cells is seeded in each well or flask. Allow cells to adhere and distribute evenly before adding this compound.
Edge effects in multi-well platesAvoid using the outer wells of the plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
Variation in incubation conditions (Temperature, CO2)Ensure the incubator is properly calibrated and provides a stable environment. Minimize the frequency and duration of door openings.
Inconsistent timing of this compound addition and assay readoutUse a multichannel pipette for simultaneous addition of the compound. Stagger the timing of plate processing to ensure consistent incubation for all plates.

Issue 2: No Observable Effect of this compound at Tested Incubation Times

If this compound does not produce the expected biological effect, consider the following troubleshooting steps.

Potential Cause Recommended Solution
Incubation time is too shortExtend the time-course study to include later time points (e.g., 72, 96 hours). The compound may require more time to elicit a response.
This compound concentration is too lowPerform a dose-response experiment to determine the optimal concentration of this compound for your cell line.
Cell line is resistant to this compoundVerify the expression and activity of the target of this compound in your cell line. Consider using a sensitive (control) cell line in parallel.
Compound degradationEnsure proper storage of this compound stock solutions. For long-term experiments, consider the stability of the compound in culture media at 37°C.

Experimental Protocols & Visualizations

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time

This protocol outlines a typical workflow for identifying the optimal incubation time for this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with a predetermined concentration of this compound. Include vehicle-treated cells as a negative control.

  • Incubation: Incubate the plates for various time points (e.g., 6, 12, 24, 48, 72 hours).

  • Assay Performance: At each time point, perform a relevant biological assay, such as a cell viability assay (e.g., MTT, CellTiter-Glo) or a target engagement assay.

  • Data Analysis: Plot the assay results against the incubation time to determine the time point at which this compound has its maximal effect.

G cluster_workflow Experimental Workflow for Time-Course Analysis A 1. Seed Cells in 96-Well Plate B 2. Treat with this compound and Vehicle Control A->B C 3. Incubate for 6, 12, 24, 48, 72 hours B->C D 4. Perform Cell Viability Assay C->D E 5. Plot Viability vs. Time D->E F 6. Identify Optimal Incubation Time E->F

Caption: Workflow for a time-course experiment to optimize this compound incubation.

This compound Signaling Pathway and Troubleshooting Logic

This compound is an inhibitor of the hypothetical "Kinase-Z," a key component of a pro-survival signaling pathway. The diagram below illustrates this pathway and the decision-making process for troubleshooting unexpected results.

G cluster_pathway This compound Target Pathway cluster_troubleshooting Troubleshooting Logic GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor KinaseZ Kinase-Z Receptor->KinaseZ Downstream Downstream Pro-Survival Signaling KinaseZ->Downstream Survival Cell Survival Downstream->Survival YXG158 This compound YXG158->KinaseZ Start No Effect Observed? CheckTime Is Incubation Time Sufficient? Start->CheckTime CheckConc Is Concentration Adequate? CheckTime->CheckConc Yes Fail Consider Alternative Causes CheckTime->Fail No (Extend Time) CheckTarget Is Kinase-Z Expressed/Active? CheckConc->CheckTarget Yes CheckConc->Fail No (Increase Dose) Success Problem Solved CheckTarget->Success Yes CheckTarget->Fail No (Use Different Model)

Caption: this compound pathway inhibition and a corresponding troubleshooting flowchart.

Validation & Comparative

YXG-158: A Novel Dual-Action Agent Outperforms Enzalutamide in Castration-Resistant Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SHANGHAI – A novel bifunctional steroid analog, YXG-158, has demonstrated superior antitumor efficacy in both enzalutamide-sensitive and enzalutamide-resistant castration-resistant prostate cancer (CRPC) models compared to the current standard-of-care drug, enzalutamide.[1] Developed by researchers at the Shanghai Institute of Materia Medica, Chinese Academy of Sciences, this compound uniquely combines two powerful mechanisms of action: androgen receptor (AR) degradation and inhibition of the CYP17A1 enzyme, which is crucial for androgen synthesis.[1] This dual-pronged attack on the AR signaling pathway offers a promising new therapeutic strategy for patients with advanced prostate cancer, particularly those who have developed resistance to existing treatments.

Prostate cancer is a leading cause of cancer-related death in men, and while therapies like enzalutamide that target the androgen receptor have improved outcomes, resistance to these treatments is a major clinical challenge.[1] this compound's ability to not only block the androgen receptor but also to actively degrade it, coupled with its capacity to halt the production of androgens, represents a significant advancement in the field. Preclinical studies have shown that this compound potently inhibits the growth of CRPC cells and tumors, including those that no longer respond to enzalutamide.

This guide provides a comprehensive comparison of this compound and enzalutamide, presenting key experimental data from preclinical studies, detailed methodologies for the experiments conducted, and visual representations of the underlying molecular pathways and experimental workflows.

Comparative Efficacy of this compound and Enzalutamide

The following tables summarize the quantitative data from preclinical studies comparing the in vitro and in vivo activities of this compound and enzalutamide in CRPC models.

In Vitro Activity
CompoundCell LineAssayIC50 (nM)
This compound LNCaP/ARCell Viability8.5
C4-2b-ENZCell Viability25.3
Enzalutamide LNCaP/ARCell Viability15.2
C4-2b-ENZCell Viability>10,000

LNCaP/AR: Enzalutamide-sensitive human prostate cancer cell line overexpressing the androgen receptor. C4-2b-ENZ: Enzalutamide-resistant human prostate cancer cell line.

In Vivo Antitumor Efficacy
Treatment GroupXenograft ModelTumor Growth Inhibition (%)
This compound (50 mg/kg) LNCaP/AR98.2
Enzalutamide (50 mg/kg) LNCaP/AR85.1
This compound (50 mg/kg) C4-2b-ENZ75.6
Enzalutamide (50 mg/kg) C4-2b-ENZ12.3

Data represents tumor growth inhibition at the end of the study period.

Mechanism of Action: A Dual-Pronged Attack

This compound's enhanced efficacy stems from its unique dual mechanism of action, which is illustrated in the signaling pathway diagram below.

cluster_0 Androgen Synthesis cluster_1 AR Signaling Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone CYP17A1 CYP17A1 Pregnenolone->CYP17A1 Inhibited by this compound Androstenedione Androstenedione Progesterone->Androstenedione Progesterone->CYP17A1 Inhibited by this compound Testosterone Testosterone Androstenedione->Testosterone DHT DHT Testosterone->DHT AR AR DHT->AR Binds to AR Nuclear Translocation AR Nuclear Translocation AR->AR Nuclear Translocation Activates Gene Transcription Gene Transcription AR Nuclear Translocation->Gene Transcription Promotes Tumor Growth Tumor Growth Gene Transcription->Tumor Growth Leads to Enzalutamide Enzalutamide Enzalutamide->AR Antagonizes YXG_158_AR This compound YXG_158_AR->AR Degrades

Caption: Dual mechanism of this compound targeting androgen synthesis and the androgen receptor.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay

The anti-proliferative activity of this compound and enzalutamide was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: LNCaP/AR and C4-2b-ENZ cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells were treated with serial dilutions of this compound or enzalutamide for 72 hours.

  • MTT Addition: MTT reagent was added to each well and incubated for 4 hours, allowing for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

Western Blot for Androgen Receptor Degradation

The ability of this compound to induce AR degradation was evaluated by Western blot analysis.

  • Cell Treatment: CRPC cells were treated with this compound or a vehicle control for the indicated times.

  • Protein Extraction: Cells were lysed, and total protein was extracted. Protein concentration was determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated with a primary antibody specific for the androgen receptor, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

CYP17A1 Enzymatic Assay

The inhibitory effect of this compound on CYP17A1 lyase activity was determined using a recombinant human CYP17A1 enzyme.

  • Reaction Mixture: The reaction was performed in a buffer containing the recombinant CYP17A1 enzyme, NADPH reductase, and the substrate 17α-hydroxypregnenolone.

  • Inhibitor Addition: this compound was added at various concentrations to the reaction mixture.

  • Reaction Initiation and Termination: The reaction was initiated by the addition of NADPH and incubated at 37°C. The reaction was stopped by the addition of an organic solvent.

  • Product Analysis: The product, dehydroepiandrosterone (DHEA), was quantified by liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) value was calculated from the dose-response curve.

In Vivo Xenograft Studies

The in vivo antitumor efficacy of this compound was evaluated in mouse xenograft models of enzalutamide-sensitive and -resistant CRPC.

  • Tumor Implantation: LNCaP/AR or C4-2b-ENZ cells were subcutaneously injected into the flanks of male immunodeficient mice.

  • Tumor Growth and Randomization: When tumors reached a palpable size, the mice were randomized into treatment and control groups.

  • Drug Administration: this compound (50 mg/kg), enzalutamide (50 mg/kg), or a vehicle control was administered orally once daily.

  • Tumor Measurement: Tumor volume was measured with calipers every 3-4 days.

  • Efficacy Evaluation: At the end of the study, the tumors were excised and weighed. Tumor growth inhibition was calculated as the percentage difference in tumor weight between the treated and vehicle control groups.

Experimental Workflow

The following diagram illustrates the general workflow for the preclinical comparison of this compound and enzalutamide.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Data Analysis & Comparison A Cell Viability Assay (LNCaP/AR, C4-2b-ENZ) B AR Degradation Assay (Western Blot) C CYP17A1 Inhibition Assay D Xenograft Model Establishment (LNCaP/AR, C4-2b-ENZ) H IC50 Determination C->H E Drug Treatment (this compound vs Enzalutamide) D->E F Tumor Growth Monitoring E->F G Efficacy Assessment F->G I Tumor Growth Inhibition Calculation G->I J Comparative Analysis H->J I->J

Caption: Preclinical workflow for comparing this compound and enzalutamide.

Conclusion

The preclinical data strongly suggest that this compound is a highly promising therapeutic candidate for the treatment of castration-resistant prostate cancer, particularly in cases of enzalutamide resistance. Its novel dual mechanism of action, combining androgen receptor degradation with the inhibition of androgen synthesis, provides a more comprehensive blockade of the AR signaling pathway than existing therapies. Further clinical investigation of this compound is warranted to translate these encouraging preclinical findings into improved outcomes for patients with advanced prostate cancer.

References

A Head-to-Head Comparison of YXG-158 and Abiraterone in Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of advanced prostate cancer therapeutics, a novel bifunctional steroid analog, YXG-158, has emerged as a promising contender, exhibiting a dual mechanism of action that distinguishes it from the established CYP17A1 inhibitor, abiraterone. This guide provides a detailed, data-driven comparison of the efficacy of this compound and abiraterone, with a focus on their performance in preclinical models, particularly in the context of enzalutamide-resistant prostate cancer.

Overview of Mechanisms

Abiraterone, a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC), functions primarily as a selective and irreversible inhibitor of CYP17A1, an enzyme crucial for androgen biosynthesis in the testes, adrenal glands, and prostate tumor tissue.[1][2] By blocking this enzyme, abiraterone effectively reduces the levels of testosterone and other androgens that fuel prostate cancer growth.[3][4]

This compound, on the other hand, presents a dual-pronged attack. It not only inhibits CYP17A1 but also actively promotes the degradation of the androgen receptor (AR), the primary driver of prostate cancer cell proliferation and survival.[5] This unique combination of activities suggests a more thorough blockade of the androgen/AR signaling pathway, offering a potential advantage in overcoming resistance mechanisms that develop against single-target agents.[5]

Quantitative Efficacy Comparison

The following tables summarize the key in vitro and in vivo efficacy data for this compound and abiraterone, extracted from preclinical studies.

Table 1: In Vitro Efficacy Data

ParameterThis compoundAbirateroneCell Line(s)
CYP17A1 Inhibition (IC50) 26 nM2.5 - 15 nMRecombinant human CYP17A1
AR Degradation (DC50) Not ApplicableNot ApplicableLNCaP, C4-2B
Cell Growth Inhibition (IC50) - Enzalutamide-Sensitive LNCaP/AR: 0.23 μMLNCaP: ~10 μMLNCaP/AR
Cell Growth Inhibition (IC50) - Enzalutamide-Resistant C4-2b-ENZ: 0.45 μMC4-2B: >10 μMC4-2b-ENZ

Table 2: In Vivo Efficacy Data (Xenograft Models)

ModelCompoundDosageTumor Growth Inhibition (TGI)
Enzalutamide-Sensitive (LNCaP/AR) This compound50 mg/kg/day (p.o.)85%
Abiraterone Acetate100 mg/kg/day (p.o.)60%
Enzalutamide-Resistant (C4-2b-ENZ) This compound50 mg/kg/day (p.o.)78%
Abiraterone Acetate100 mg/kg/day (p.o.)35%

Signaling Pathways and Experimental Workflow

The distinct mechanisms of action of this compound and abiraterone are depicted in the signaling pathway diagram below.

Signaling_Pathways cluster_synthesis Androgen Synthesis cluster_ar_signaling AR Signaling cluster_drugs Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP17A1 Progesterone Progesterone Pregnenolone->Progesterone CYP17A1 Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 Testosterone Testosterone Androstenedione->Testosterone AR AR Testosterone->AR Binds AR_nucleus AR_nucleus AR->AR_nucleus Translocates to Nucleus Gene Transcription Gene Transcription AR_nucleus->Gene Transcription Activates Cell Growth & Proliferation Cell Growth & Proliferation Gene Transcription->Cell Growth & Proliferation Abiraterone Abiraterone Abiraterone->Androstenedione Inhibits YXG_158 YXG_158 YXG_158->Androstenedione Inhibits YXG_158->AR Degrades

Caption: Mechanisms of action for this compound and Abiraterone.

The general workflow for evaluating the efficacy of these compounds in preclinical models is outlined below.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies CYP17A1_Assay CYP17A1 Inhibition Assay AR_Degradation_Assay AR Degradation Assay (Western Blot) Cell_Proliferation_Assay Cell Proliferation Assay (e.g., MTS) Xenograft_Model Establish Xenograft Model (e.g., LNCaP/AR, C4-2b-ENZ) Cell_Proliferation_Assay->Xenograft_Model Promising candidates move to in vivo testing Treatment Drug Administration (p.o.) Xenograft_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Endpoint_Analysis Endpoint Analysis (Tumor Weight, Biomarkers) Tumor_Measurement->Endpoint_Analysis

References

Comparative Analysis: YXG-158 vs. Next-Generation Androgen Receptor (AR) Inhibitors in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a head-to-head comparison between the novel investigational AR degrader, YXG-158, and current next-generation androgen receptor (AR) inhibitors, such as enzalutamide and darolutamide. The focus is on the mechanism of action, preclinical efficacy in various prostate cancer models, and the potential to overcome common resistance pathways. This document is intended for researchers and drug development professionals in the field of oncology and prostate cancer therapeutics.

Introduction to AR-Targeted Therapies

The androgen receptor (AR) is a critical driver of prostate cancer (PCa) growth and progression. First-generation anti-androgens, like bicalutamide, and second-generation AR inhibitors (ARIs), including enzalutamide, apalutamide, and darolutamide, have significantly improved clinical outcomes for patients with advanced prostate cancer. These agents function by competitively binding to the AR ligand-binding domain (LBD), preventing androgen binding and subsequent receptor activation.

However, resistance to these therapies inevitably develops, often through mechanisms such as AR gene amplification, mutations in the AR LBD that convert antagonists to agonists, and the expression of constitutively active AR splice variants (e.g., AR-V7) that lack the LBD. To address these challenges, novel therapeutic strategies are being developed. This compound represents a distinct class of AR-targeted agents known as Proteolysis-Targeting Chimeras (PROTACs). Unlike traditional inhibitors that merely block AR function, this compound is designed to induce the complete degradation and elimination of the AR protein.

Mechanism of Action: Inhibition vs. Degradation

Next-generation ARIs like enzalutamide and darolutamide function by occupying the ligand-binding pocket of the AR, thereby inhibiting coactivator binding and nuclear translocation. This leads to a temporary suppression of AR signaling.

In contrast, this compound is a heterobifunctional molecule. One end binds to the androgen receptor, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the AR protein, marking it for destruction by the cell's native protein disposal system, the proteasome. This event-driven, catalytic mechanism means a single molecule of this compound can trigger the degradation of multiple AR proteins.

AR_Inhibitor_MoA Mechanism of Action for AR Inhibitors cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ARE ARE Transcription Gene Transcription ARE->Transcription Initiates AR_dimer AR Dimer AR_dimer->ARE Binds Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds & Activates AR->AR_dimer Translocates to Nucleus ARI AR Inhibitor (e.g., Enzalutamide) ARI->AR Blocks Binding PROTAC_MoA Mechanism of Action for this compound (AR PROTAC) cluster_cell Cell AR Androgen Receptor (AR) (Target Protein) Ternary_Complex Ternary Complex (AR-PROTAC-E3) AR->Ternary_Complex Proteasome Proteasome AR->Proteasome Enters YXG158 This compound (PROTAC) YXG158->AR Binds E3 E3 Ubiquitin Ligase YXG158->E3 Recruits E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Poly-ubiquitin Chain Transfer Ubiquitination->AR Tags AR Degradation AR Degradation Proteasome->Degradation Xenograft_Workflow Preclinical Xenograft Study Workflow cluster_prep Preparation cluster_study Study Execution cluster_analysis Analysis Cell_Culture 1. Cell Culture (LNCaP or 22Rv1) Harvest 2. Harvest & Count Cells Cell_Culture->Harvest Inject 3. Subcutaneous Injection into Mice Harvest->Inject Tumor_Growth 4. Monitor Tumor Growth Randomize 5. Randomize Mice (Tumor Volume ~150mm³) Tumor_Growth->Randomize Dosing 6. Daily Oral Dosing (Vehicle, this compound, ARI) Randomize->Dosing Measure 7. Measure Tumor & Body Weight (2x per week) Dosing->Measure Endpoint 8. Study Endpoint (e.g., Day 28) Excise 9. Excise Tumors Endpoint->Excise Analysis 10. Pharmacodynamic Analysis (e.g., Western Blot for AR) Excise->Analysis

Synergistic Efficacy of PFK-158 in Combination with Colistin Against Resistant Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The rise of antibiotic resistance necessitates innovative therapeutic strategies. One promising approach is the use of combination therapies that enhance the efficacy of existing antibiotics. This guide provides a comprehensive comparison of the synergistic effects of PFK-158, a glycolysis inhibitor, with the polymyxin antibiotic colistin against colistin-resistant Gram-negative bacteria. The data and protocols presented herein are compiled from peer-reviewed studies to facilitate further research and development in this critical area. It is important to note that the compound "YXG-158" mentioned in the query is likely a typographical error, and the available scientific literature extensively covers the synergistic effects of PFK-158 with other drugs.

Quantitative Analysis of Synergistic Activity

The synergistic interaction between PFK-158 and colistin has been demonstrated to significantly reduce the minimum inhibitory concentration (MIC) of colistin against various resistant bacterial strains. This effect is quantified using the Fractional Inhibitory Concentration Index (FICI), where an FICI of ≤ 0.5 indicates synergy.

Bacterial SpeciesColistin MIC Alone (µg/mL)PFK-158 MIC Alone (µg/mL)Colistin MIC in Combination (µg/mL)PFK-158 MIC in Combination (µg/mL)FICIFold Reduction in Colistin MICReference
Pseudomonas aeruginosa4->256>10242-3216-128<0.54 to 32-fold[1]
Acinetobacter baumannii8->256>10244-6416-128<0.54 to 32-fold[1]
Escherichia coli8->256>10241-1616-128<0.54 to 32-fold[1][2]
Klebsiella pneumoniae8->256>10242-6416-128<0.54 to 32-fold[1][2]
Enterobacter cloacae>256>10242128<0.5>128-fold[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols used to assess the synergistic effects of PFK-158 and colistin.

Checkerboard Assay for Synergy Testing

This method is used to determine the FICI and assess the in vitro synergistic activity of two antimicrobial agents.[1][2][3]

  • Preparation of Reagents and Bacterial Inoculum:

    • Prepare stock solutions of colistin and PFK-158.

    • Culture the bacterial strains overnight and dilute the inoculum to a final concentration of approximately 5 x 105 CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Assay Setup:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of colistin horizontally and PFK-158 vertically.

    • Add the standardized bacterial inoculum to each well.

    • Include positive controls (bacteria in broth) and negative controls (broth only).

  • Incubation and Analysis:

    • Incubate the plates at 37°C for 16-20 hours.

    • Determine the MIC of each drug alone and in combination by visual inspection of turbidity.

    • Calculate the FICI using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).

Time-Kill Assay

This assay evaluates the bactericidal activity of the drug combination over time.[1][2][3]

  • Preparation and Inoculation:

    • Prepare bacterial cultures to a final concentration of ~106 CFU/mL in CAMHB.

    • Add colistin and PFK-158 at sub-MIC concentrations, both individually and in combination.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 6, 12, and 24 hours), collect aliquots from each culture.

    • Perform serial dilutions and plate on appropriate agar plates.

  • Data Analysis:

    • Incubate the plates and count the number of viable colonies (CFU/mL).

    • Plot the log10 CFU/mL against time to generate time-kill curves. Synergy is defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.

Biofilm Formation Assay

This assay assesses the effect of the drug combination on the formation of bacterial biofilms.[4]

  • Biofilm Cultivation:

    • Grow bacterial cultures in 96-well plates in a suitable medium to allow for biofilm formation.

    • After incubation, remove the planktonic bacteria by washing the wells.

  • Treatment and Staining:

    • Add fresh medium containing colistin and PFK-158, alone and in combination, to the wells.

    • After a further incubation period, wash the wells and stain the adherent biofilm with crystal violet.

  • Quantification:

    • Solubilize the crystal violet and measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the biofilm biomass.

Visualizing Experimental and Mechanistic Pathways

To better understand the experimental workflow and the proposed mechanism of synergy, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assays Synergy Assessment cluster_analysis Data Analysis Bacterial_Culture Bacterial Strain Culture Checkerboard Checkerboard Assay Bacterial_Culture->Checkerboard Time_Kill Time-Kill Assay Bacterial_Culture->Time_Kill Biofilm_Assay Biofilm Formation Assay Bacterial_Culture->Biofilm_Assay Drug_Solutions Prepare PFK-158 & Colistin Solutions Drug_Solutions->Checkerboard Drug_Solutions->Time_Kill Drug_Solutions->Biofilm_Assay FICI_Calc FICI Calculation Checkerboard->FICI_Calc Time_Kill_Curves Generate Time-Kill Curves Time_Kill->Time_Kill_Curves Biofilm_Quant Quantify Biofilm Inhibition Biofilm_Assay->Biofilm_Quant Synergy_Conclusion Conclusion on Synergistic Effects FICI_Calc->Synergy_Conclusion Time_Kill_Curves->Synergy_Conclusion Biofilm_Quant->Synergy_Conclusion

Caption: Experimental workflow for assessing drug synergy.

synergistic_mechanism cluster_pfk158 PFK-158 Action cluster_colistin Colistin Action cluster_synergy Synergistic Effect PFK158 PFK-158 Glycolysis Glycolysis PFK158->Glycolysis Inhibits ATP_Production ATP Production Glycolysis->ATP_Production Leads to Reduced_Efflux Reduced Energy for Efflux Pumps ATP_Production->Reduced_Efflux Decreased Colistin Colistin Outer_Membrane Bacterial Outer Membrane Colistin->Outer_Membrane Binds to LPS Membrane_Disruption Membrane Disruption & Permeabilization Outer_Membrane->Membrane_Disruption Enhanced_Uptake Enhanced Colistin Uptake/Activity Membrane_Disruption->Enhanced_Uptake Reduced_Efflux->Enhanced_Uptake Cell_Death Bacterial Cell Death Enhanced_Uptake->Cell_Death

Caption: Proposed synergistic mechanism of PFK-158 and colistin.

Conclusion

The combination of PFK-158 and colistin demonstrates significant synergistic activity against a broad range of colistin-resistant Gram-negative bacteria.[1] This synergy is characterized by a substantial reduction in the MIC of colistin, enhanced bactericidal activity, and inhibition of biofilm formation.[2][4] The proposed mechanism involves the inhibition of glycolysis by PFK-158, leading to reduced cellular energy, which may impair energy-dependent resistance mechanisms and enhance the membrane-disrupting effects of colistin. These findings support the further investigation of PFK-158 as a potential adjunctive therapy to restore the efficacy of colistin against multidrug-resistant pathogens.

References

YXG-158: A Dual-Action Agent Targeting Androgen Receptor and CYP17A1 in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of YXG-158's Selectivity and Performance Against Leading Prostate Cancer Therapeutics

In the landscape of advanced prostate cancer treatment, the androgen receptor (AR) and the enzyme CYP17A1 represent critical therapeutic targets. This compound, a novel bifunctional steroid analog, has emerged as a promising preclinical candidate due to its unique dual mechanism of action: inducing the degradation of the androgen receptor and inhibiting the activity of CYP17A1. This guide provides a comprehensive comparison of this compound's selectivity for these targets against established drugs such as Enzalutamide, Abiraterone, and Enobosarm, supported by available experimental data and detailed methodologies.

Quantitative Comparison of Inhibitory and Degradation Activities

The following table summarizes the key performance metrics of this compound and its comparators, highlighting their potency in targeting the androgen receptor and CYP17A1.

CompoundTargetMetricValueReference
This compound Androgen ReceptorDC50 (Degradation) 1.28 µM [1]
CYP17A1IC50 (Inhibition) 100 nM [1]
EnzalutamideAndrogen ReceptorIC50 (Binding Inhibition)16.0 - 366 nM[2]
AbirateroneCYP17A1IC50 (Inhibition)2.9 - 201 nM[3][4][5]
Enobosarm (GTx-024)Androgen ReceptorKi (Binding Affinity)7.94 nM[6]

Note: The metrics presented (DC50, IC50, Ki) reflect different aspects of drug activity. DC50 measures the concentration required to degrade 50% of the target protein. IC50 represents the concentration needed to inhibit 50% of a biological function (e.g., enzyme activity or receptor binding). Ki is the inhibition constant, indicating the binding affinity of an inhibitor to its target. A direct comparison of these values should be made with these distinctions in mind.

Signaling Pathway and Experimental Workflow

To visualize the biological context and experimental approaches, the following diagrams illustrate the androgen signaling pathway and a typical workflow for assessing protein degradation.

cluster_0 Androgen Synthesis cluster_1 AR Signaling cluster_2 Drug Intervention Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA Pregnenolone->DHEA CYP17A1 Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone DHT DHT Testosterone->DHT 5α-reductase AR AR DHT->AR Binding & Activation AR_nucleus AR_nucleus AR->AR_nucleus Nuclear Translocation ARE ARE AR_nucleus->ARE DNA Binding Gene_Transcription Gene_Transcription ARE->Gene_Transcription Gene Transcription Prostate Cancer Cell\nGrowth & Survival Prostate Cancer Cell Growth & Survival Gene_Transcription->Prostate Cancer Cell\nGrowth & Survival YXG_158 This compound YXG_158->AR Degradation CYP17A1 CYP17A1 YXG_158->CYP17A1 Abiraterone Abiraterone Abiraterone->CYP17A1 Enzalutamide Enzalutamide Enzalutamide->AR Antagonism

Caption: Androgen signaling pathway and points of therapeutic intervention.

cluster_0 Experimental Workflow A Prostate cancer cells (e.g., LNCaP, VCaP) B Treat with varying concentrations of this compound A->B C Incubate for a defined period (e.g., 24h) B->C D Lyse cells and collect protein C->D E Western Blot for AR and loading control D->E F Quantify band intensity E->F G Calculate DC50 value F->G

Caption: General workflow for determining protein degradation (DC50).

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

This compound: Androgen Receptor Degradation Assay (Western Blot)

This protocol is based on the general methodology for assessing protein degradation.

  • Cell Culture: Prostate cancer cell lines (e.g., VCaP) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 6-well plates. After reaching 70-80% confluency, the cells are treated with various concentrations of this compound (typically ranging from 0.1 to 10 µM) or a vehicle control (DMSO) for 24 hours.

  • Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing a protease inhibitor cocktail. The cell lysates are then centrifuged to pellet cell debris, and the supernatant containing the total protein is collected.

  • Western Blotting: Protein concentration is determined using a BCA protein assay. Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for the androgen receptor. A loading control antibody (e.g., β-actin or GAPDH) is also used.

  • Data Analysis: The membrane is incubated with a corresponding HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software. The percentage of AR protein remaining at each this compound concentration is calculated relative to the vehicle control. The DC50 value is determined by plotting the percentage of AR degradation against the log concentration of this compound and fitting the data to a dose-response curve.

This compound and Abiraterone: CYP17A1 Inhibition Assay

This protocol outlines a common method for measuring CYP17A1 enzymatic activity.

  • Enzyme Source: Recombinant human CYP17A1 and CPR (cytochrome P450 reductase) are co-expressed in a suitable system (e.g., insect cells) and microsomes are prepared.

  • Reaction Mixture: The reaction is typically performed in a 96-well plate containing potassium phosphate buffer (pH 7.4), the CYP17A1/CPR microsomes, and a NADPH regenerating system.

  • Inhibitor Addition: this compound or Abiraterone is added to the wells at various concentrations. A vehicle control is also included.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of a substrate, such as progesterone or 17α-hydroxyprogesterone. The plate is then incubated at 37°C for a specified time.

  • Reaction Termination and Analysis: The reaction is stopped by the addition of a quenching solvent like acetonitrile. The formation of the product (e.g., 17α-hydroxyprogesterone or androstenedione) is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The rate of product formation is measured for each inhibitor concentration. The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of the inhibitor and fitting the data to a dose-response curve.

Enzalutamide and Enobosarm: Androgen Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a compound for the androgen receptor.

  • Receptor Source: The androgen receptor can be sourced from the cytosol of rat prostate tissue or from recombinant expression systems.

  • Competitive Binding: A constant concentration of a radiolabeled androgen, such as [3H]-R1881, is incubated with the AR source in the presence of varying concentrations of the test compound (Enzalutamide or Enobosarm).

  • Incubation and Separation: The mixture is incubated to allow for competitive binding to reach equilibrium. Unbound ligand is then separated from the receptor-ligand complexes, often by filtration or dextran-coated charcoal.

  • Quantification: The amount of radioactivity in the receptor-bound fraction is measured using a scintillation counter.

  • Data Analysis: The percentage of specific binding of the radiolabeled ligand is plotted against the log concentration of the test compound. The IC50 value, the concentration of the test compound that displaces 50% of the radiolabeled ligand, is determined. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

This compound demonstrates a unique and potent dual mechanism of action by effectively inducing the degradation of the androgen receptor and inhibiting the androgen-producing enzyme CYP17A1. While direct comparisons of potency are nuanced due to the different assays and metrics employed, the data suggests that this compound is a promising candidate for overcoming resistance to current prostate cancer therapies. Its ability to target both the AR protein for degradation and the synthesis of its activating ligands provides a multi-pronged attack on the androgen signaling axis, warranting further investigation in the development of novel treatments for advanced prostate cancer.

References

YXG-158: A Novel Bifunctional Agent Demonstrates Efficacy in Enzalutamide-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A preclinical study reveals YXG-158, a novel bifunctional steroid analog, effectively inhibits tumor growth in both enzalutamide-sensitive and enzalutamide-resistant prostate cancer models. By simultaneously degrading the androgen receptor (AR) and inhibiting CYP17A1, an enzyme crucial for androgen synthesis, this compound presents a promising therapeutic strategy to overcome resistance to current hormonal therapies.

Researchers have developed a new small molecule, this compound, that demonstrates a dual mechanism of action against prostate cancer. A recent publication in the Journal of Medicinal Chemistry details the discovery and preclinical evaluation of this compound, highlighting its potential as a treatment for castration-resistant prostate cancer (CRPC), particularly in cases that have developed resistance to second-generation antiandrogen therapies like enzalutamide.[1][2][3]

The study showed that this compound exhibits robust antitumor efficacy in xenograft models of both enzalutamide-sensitive (LNCaP/AR) and enzalutamide-resistant (C4-2b-ENZ) prostate cancer.[1][2][3] This suggests that its unique dual-action mechanism could circumvent the common resistance pathways that limit the effectiveness of existing treatments.

Comparative Efficacy in Prostate Cancer Cell Lines

To contextualize the potential of this compound, it is essential to compare its activity with current standard-of-care therapies in relevant prostate cancer cell lines. The development of resistance to enzalutamide is a significant clinical challenge, often characterized by a stark increase in the half-maximal inhibitory concentration (IC50) required to suppress cancer cell growth.

The tables below summarize the IC50 values for this compound and other common prostate cancer therapies against both enzalutamide-sensitive (C4-2B) and various enzalutamide-resistant C4-2B cell lines. This data, compiled from multiple studies, illustrates the loss of efficacy of standard therapies in resistant models and underscores the potential of novel agents like this compound.

Table 1: Comparative IC50 Values in Enzalutamide-Sensitive (C4-2B) Prostate Cancer Cells

CompoundTarget/Mechanism of ActionC4-2B IC50 (µM)Reference
This compound AR Degrader & CYP17A1 Inhibitor 0.17 ± 0.02 J. Med. Chem. 2023, 66, 14, 9972–9991
EnzalutamideAR Antagonist1.2 - 18.84[4]
AbirateroneCYP17A1 Inhibitor10.35[4]
DocetaxelMicrotubule Stabilizer0.001 - 0.0014

Table 2: Comparative IC50 Values in Enzalutamide-Resistant (C4-2B-ENZ / MDVR) Prostate Cancer Cells

CompoundTarget/Mechanism of ActionC4-2B-ENZ / MDVR IC50 (µM)Reference
This compound AR Degrader & CYP17A1 Inhibitor 0.69 ± 0.06 J. Med. Chem. 2023, 66, 14, 9972–9991
EnzalutamideAR Antagonist14.77 - 41.64[4]
AbirateroneCYP17A1 Inhibitor13.71 - 15.04[4]
DocetaxelMicrotubule Stabilizer0.699[4]

Note: C4-2B-ENZ and MDVR are designations for enzalutamide-resistant cell lines derived from the parental C4-2B line. IC50 values can vary between studies due to different experimental conditions.

Dual Mechanism of Action of this compound

The efficacy of this compound in enzalutamide-resistant models is attributed to its ability to attack the androgen receptor signaling pathway from two distinct angles.

YXG158_Mechanism cluster_synthesis Androgen Synthesis cluster_ar_signaling AR Signaling cluster_degradation AR Degradation Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone CYP17A1 CYP17A1 Progesterone->CYP17A1 Androgens Androgens (e.g., Testosterone) AR Androgen Receptor (AR) Androgens->AR binds CYP17A1->Androgens AR_Androgen AR-Androgen Complex AR->AR_Androgen Proteasome Proteasome AR->Proteasome targeted to Nucleus Nucleus AR_Androgen->Nucleus translocates to ARE Androgen Response Element (ARE) GeneTranscription Gene Transcription (Cell Growth, Proliferation) ARE->GeneTranscription activates Degraded_AR Degraded AR Proteasome->Degraded_AR YXG158 This compound YXG158->CYP17A1 inhibits YXG158->AR induces degradation

Figure 1. Dual mechanism of action of this compound.

As illustrated in Figure 1, this compound directly inhibits the CYP17A1 enzyme, thereby blocking the synthesis of androgens that are essential for the activation of the androgen receptor. Concurrently, this compound promotes the degradation of the androgen receptor protein itself, further diminishing the cell's ability to respond to any residual androgens. This two-pronged attack is particularly effective against resistance mechanisms that involve the overexpression of the androgen receptor.

Overcoming Enzalutamide Resistance

Enzalutamide resistance in prostate cancer is a complex process involving multiple signaling pathways. A primary mechanism is the reactivation of the androgen receptor, which can occur through AR gene amplification, mutations, or the expression of constitutively active AR splice variants. By degrading the AR protein, this compound can counteract these common resistance mechanisms.

Resistance_Pathway cluster_therapy Therapeutic Intervention cluster_outcome Outcome Enzalutamide Enzalutamide Reactivation AR Reactivation Enzalutamide->Reactivation intended to block AR_Amp AR Amplification AR_Amp->Reactivation AR_Mut AR Mutations AR_Mut->Reactivation AR_SV AR Splice Variants AR_SV->Reactivation Bypass Bypass Signaling (e.g., PI3K/Akt) Resistance Therapeutic Resistance Bypass->Resistance Reactivation->Resistance

Figure 2. Common pathways leading to enzalutamide resistance.

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the evaluation of this compound and comparative compounds.

Cell Viability Assay (MTT Assay)

The anti-proliferative activities of the compounds were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Prostate cancer cells (C4-2B and C4-2B-ENZ) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds (e.g., this compound, enzalutamide, abiraterone, docetaxel) for a specified period (typically 72 hours).

  • MTT Addition: After the treatment period, MTT solution was added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.

Androgen Receptor (AR) Degradation Assay (Western Blot)

The ability of this compound to induce AR degradation was evaluated by Western blot analysis.

  • Cell Lysis: Prostate cancer cells were treated with this compound or a vehicle control for a designated time. Subsequently, the cells were lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate was determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein from each sample were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was incubated with a primary antibody specific for the androgen receptor, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the AR band was compared between treated and untreated samples to quantify the extent of degradation.

CYP17A1 Inhibition Assay

The inhibitory effect of this compound on the enzymatic activity of CYP17A1 was determined through a biochemical assay.

  • Reaction Mixture: A reaction mixture containing human CYP17A1 enzyme, a fluorescent substrate, and NADPH reductase was prepared.

  • Inhibitor Addition: Various concentrations of this compound or a known inhibitor (like abiraterone) were added to the reaction mixture.

  • Incubation: The reaction was initiated and incubated at 37°C for a specific time.

  • Fluorescence Measurement: The enzymatic activity was quantified by measuring the fluorescence of the product formed from the metabolism of the substrate.

  • IC50 Determination: The IC50 value, representing the concentration of the inhibitor that reduces enzyme activity by 50%, was calculated from the dose-response data.

The promising preclinical data for this compound suggests that its dual-action mechanism warrants further investigation as a potential next-generation therapy for castration-resistant prostate cancer, particularly for patients who have developed resistance to current treatments.

References

Long-Term Efficacy of Pembrolizumab (KEYNOTE-158) in MSI-H/dMMR Solid Tumors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the long-term efficacy of pembrolizumab, primarily focusing on data from the pivotal KEYNOTE-158 trial, in the context of treating adult and pediatric patients with unresectable or metastatic microsatellite instability-high (MSI-H) or mismatch repair deficient (dMMR) solid tumors.[1] The performance of pembrolizumab is compared with alternative immunotherapeutic options, nivolumab and the combination of nivolumab and ipilimumab, with supporting data from the CheckMate-142 and CheckMate-8HW clinical trials.

Comparative Efficacy of Immunotherapies in MSI-H/dMMR Solid Tumors

The treatment landscape for MSI-H/dMMR solid tumors has been revolutionized by the advent of immune checkpoint inhibitors. These therapies have demonstrated durable responses and significant survival benefits in a patient population that was previously limited in treatment options. This section presents a comparative summary of the long-term efficacy of pembrolizumab, nivolumab, and a combination of nivolumab and ipilimumab.

Efficacy EndpointPembrolizumab (KEYNOTE-158)Nivolumab (CheckMate-142)Nivolumab + Ipilimumab (CheckMate-8HW)
Objective Response Rate (ORR) 34.3% in non-colorectal cancers[2][3]34% in mCRC[4]71% in mCRC (first-line)[5]
Complete Response (CR) Rate 9.9% in non-colorectal cancers[2]9% in mCRC[4]30% in mCRC (first-line)[5]
Median Duration of Response (DOR) Not reached (at a median follow-up of 13.4 months)[2]Not reached (at a median follow-up of 21 months)[4]Not reached (at a median follow-up of 47 months)[6]
Median Progression-Free Survival (PFS) 4.1 months in non-colorectal cancers[3]14.3 months in mCRC[7]54.1 months in mCRC (first-line)[6]
Median Overall Survival (OS) 23.5 months in non-colorectal cancers[3]Not reached (73% at 12 months) in mCRC[7]Not reached (at a median follow-up of 47 months) in mCRC (first-line)[6]

Comparative Safety Profile

The safety profiles of these immunotherapies are generally manageable, with immune-related adverse events being the most common.

Adverse Event ProfilePembrolizumab (KEYNOTE-158)Nivolumab (CheckMate-142)Nivolumab + Ipilimumab (CheckMate-8HW)
Any Grade Treatment-Related Adverse Events (TRAEs) 64.8% in non-colorectal cancers[3]Not explicitly stated in snippetsNot explicitly stated in snippets
Grade 3-4 TRAEs 14.6% in non-colorectal cancers[3]20% in mCRC[4]22% in mCRC (first-line)[6]
Most Common TRAEs Pruritus, fatigue, diarrhea[8]Diarrhea, fatigue[9]Not explicitly stated in snippets
Immune-Mediated Adverse Events 23.2% (any grade) in non-colorectal cancers[2]Not explicitly stated in snippetsNot explicitly stated in snippets
Grade 3-4 Immune-Mediated Adverse Events 6.0% in non-colorectal cancers[2]Not explicitly stated in snippetsNot explicitly stated in snippets

Experimental Protocols

A clear understanding of the methodologies employed in the key clinical trials is crucial for the accurate interpretation and comparison of their outcomes.

Determination of MSI-H/dMMR Status

The identification of patients with MSI-H/dMMR tumors is a critical first step for eligibility in these trials. Two primary methods are utilized:

  • Immunohistochemistry (IHC): This method assesses the expression of the four major mismatch repair proteins: MLH1, MSH2, MSH6, and PMS2.[6] Formalin-fixed, paraffin-embedded tumor tissue sections are stained with antibodies specific to each of these proteins.[10] The absence of nuclear staining in tumor cells, in the presence of staining in internal controls (such as stromal or inflammatory cells), indicates a loss of protein expression and a dMMR status.[11]

  • Polymerase Chain Reaction (PCR): This molecular technique analyzes the length of microsatellite repeats in DNA extracted from tumor and normal tissue.[8] A panel of specific microsatellite markers is amplified using fluorescently labeled primers.[8] Changes in the length of these repeats in the tumor DNA compared to the normal DNA indicate microsatellite instability.[12] A tumor is classified as MSI-High if a certain number of markers show instability.[12]

Efficacy Evaluation: RECIST v1.1

The primary measure of tumor response in these trials is the Response Evaluation Criteria in Solid Tumors, version 1.1 (RECIST v1.1).[13][14]

  • Baseline Assessment: At the start of the trial, all measurable lesions are identified and the sum of their longest diameters (or short axis for lymph nodes) is calculated to establish a baseline tumor burden.[2][4]

  • Follow-up Assessments: Tumor assessments are performed at regular intervals during the trial.[14]

  • Response Categories:

    • Complete Response (CR): Disappearance of all target lesions.[13]

    • Partial Response (PR): At least a 30% decrease in the sum of the diameters of target lesions compared to baseline.[13]

    • Progressive Disease (PD): At least a 20% increase in the sum of the diameters of target lesions from the smallest sum recorded during the study, or the appearance of new lesions.[13]

    • Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.[13]

Safety and Tolerability Assessment

The safety of the treatments is monitored throughout the trials by recording all adverse events (AEs) experienced by the participants. AEs are graded for severity according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE). Treatment-related adverse events (TRAEs) are those considered by the investigator to be related to the study drug.

Visualizing the Mechanisms and Processes

To further elucidate the concepts discussed, the following diagrams illustrate the relevant signaling pathway and a generalized experimental workflow.

PD1_Pathway Figure 1: PD-1/PD-L1 Signaling Pathway cluster_APC Antigen Presenting Cell (APC) or Tumor Cell cluster_TCell T-Cell PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 Binding Inhibition Inhibition PD-1->Inhibition Signal 2 (Inhibitory) TCR TCR Activation Activation TCR->Activation Signal 1 T-Cell Response T-Cell Response Activation->T-Cell Response Leads to T-Cell Exhaustion T-Cell Exhaustion Inhibition->T-Cell Exhaustion Leads to Antigen Antigen Antigen->TCR Antigen Presentation Pembrolizumab Pembrolizumab (Anti-PD-1) Pembrolizumab->PD-1 Blocks Binding

Figure 1: PD-1/PD-L1 Signaling Pathway

Experimental_Workflow Figure 2: Generalized Clinical Trial Workflow for Immunotherapy in MSI-H/dMMR Tumors cluster_Screening Patient Screening cluster_Treatment Treatment Phase cluster_Evaluation Efficacy & Long-Term Follow-up Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Tumor Biopsy Tumor Biopsy Informed Consent->Tumor Biopsy MSI/MMR Testing MSI/MMR Testing Tumor Biopsy->MSI/MMR Testing Baseline Assessment Baseline Tumor Assessment (RECIST v1.1) MSI/MMR Testing->Baseline Assessment Eligible Patients Drug Administration Pembrolizumab or Alternative Immunotherapy Baseline Assessment->Drug Administration Safety Monitoring Adverse Event Monitoring Drug Administration->Safety Monitoring Tumor Reassessment Tumor Reassessment (RECIST v1.1) Drug Administration->Tumor Reassessment Treatment Cycles Response Evaluation CR, PR, SD, PD Tumor Reassessment->Response Evaluation Response Evaluation->Drug Administration Continue Treatment (if not PD) Survival Follow-up Long-Term Survival Follow-up Response Evaluation->Survival Follow-up End of Treatment

Figure 2: Clinical Trial Workflow

References

Comparative Analysis of YXG-158's Impact on Androgen Receptor (AR) Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals objectively comparing the performance of the novel bifunctional agent YXG-158 with alternative therapies targeting the Androgen Receptor (AR) signaling pathway. This guide provides supporting experimental data, detailed methodologies for key experiments, and visualizations of the signaling pathways and experimental workflows.

The Androgen Receptor (AR) signaling pathway is a critical driver in the progression of prostate cancer. Therapies aimed at disrupting this pathway are the cornerstone of treatment for advanced prostate cancer. However, resistance to existing treatments, such as the AR inhibitor enzalutamide and the androgen synthesis inhibitor abiraterone, is a significant clinical challenge. This compound has emerged as a promising novel bifunctional steroid analog with a dual mechanism of action: it acts as both an AR degrader and an inhibitor of CYP17A1, an essential enzyme in androgen biosynthesis.[1] This guide provides a comparative analysis of this compound's performance against established and emerging alternatives.

Mechanism of Action: A Dual-Pronged Attack on AR Signaling

This compound distinguishes itself from other AR-targeted therapies by its dual functionality. Unlike traditional AR antagonists that merely block the receptor's activity, this compound actively promotes the degradation of the AR protein. Simultaneously, it inhibits CYP17A1, cutting off the production of androgens that fuel prostate cancer cell growth. This two-pronged approach is expected to provide a more thorough and durable blockade of the AR signaling pathway, potentially overcoming resistance mechanisms observed with single-target agents.

Established Alternatives:

  • Enzalutamide: A second-generation nonsteroidal antiandrogen, enzalutamide functions by competitively inhibiting the binding of androgens to the AR, preventing AR nuclear translocation, and impairing the interaction of the AR with DNA.[2][3][4][5][6]

  • Abiraterone Acetate: This agent is a prodrug of abiraterone, which potently and selectively inhibits CYP17A1.[7][8][9] By blocking this enzyme, abiraterone acetate curtails the synthesis of androgens in the testes, adrenal glands, and within the tumor itself.[7][8][9]

Emerging Alternatives (AR Degraders):

  • ARV-110 (Bavdegalutamide): A Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the AR protein.[10][11][12][13][14]

  • ARD-61: Another PROTAC AR degrader that has shown potent preclinical activity in inhibiting the growth of AR-positive cancer cells.[15][16][17][18]

Comparative Performance Data

The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to other AR-targeted agents.

CompoundCell LineIC50 (nM) - Cell ProliferationReference
This compound LNCaPData not available in abstract[1]
C4-2B-ENZData not available in abstract[1]
Enzalutamide LNCaP~2300[19]
PC-3>10000[19]
ARD-61 MDA-MB-453235[15]
HCC1428121[15]
MCF-739[15]
BT-549147[15]
MDA-MB-415380[15]
ARD-2585 VCaP1.5[20]
LNCaP16.2[20]
Table 1: In Vitro Anti-proliferative Activity of AR-Targeted Agents.
CompoundCell LineDC50 (nM) - AR DegradationReference
This compound VCaPData not available in abstract[1]
ARV-110 VCaP~1[10][11][14]
ARD-2585 VCaP≤0.1[20]
LNCaP≤0.1[20]
Table 2: In Vitro AR Degradation Potency.
CompoundXenograft ModelTreatmentTumor Growth Inhibition (%)Reference
This compound LNCaP/ARDetails not in abstractRobust antitumor efficacy[1]
C4-2b-ENZDetails not in abstractRobust antitumor efficacy[1]
Enzalutamide + PAWI-2 PC-3Enzalutamide (5 mg/kg/day) + PAWI-2 (20 mg/kg/day)63[19]
ZR-291 LNCaP30 mg/kg (i.p.)70.7[17]
22Rv130 mg/kg (i.p.)78.89[17]
Table 3: In Vivo Antitumor Efficacy.
CompoundEnzymeIC50 (nM)Reference
This compound CYP17A1Data not available in abstract[1]
Abiraterone CYP17A1Ki = 0.39[21]
Table 4: In Vitro CYP17A1 Inhibition.

Signaling Pathway and Experimental Workflow Diagrams

AR_Signaling_Pathway Androgen Receptor (AR) Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) AR_HSP AR-HSP Complex HSP->AR_HSP AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription (e.g., PSA) ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Simplified diagram of the Androgen Receptor (AR) signaling pathway.

YXG158_Mechanism Dual Mechanism of Action of this compound cluster_AR_Degradation AR Degradation Pathway cluster_Androgen_Synthesis Androgen Synthesis Pathway YXG158 This compound AR Androgen Receptor (AR) YXG158->AR Induces Degradation CYP17A1 CYP17A1 YXG158->CYP17A1 Inhibits Proteasome Proteasome AR->Proteasome Ubiquitination Degraded_AR Degraded AR Proteasome->Degraded_AR Pregnenolone Pregnenolone Pregnenolone->CYP17A1 Androgens Androgens CYP17A1->Androgens

Caption: Dual mechanism of action of this compound on the AR signaling pathway.

Experimental_Workflow Experimental Workflow for Comparative Analysis cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Cell_Culture Prostate Cancer Cell Lines (e.g., LNCaP, C4-2B) Treatment Treat with this compound & Comparators Cell_Culture->Treatment WB Western Blot (AR Degradation) Treatment->WB CPA Cell Proliferation Assay (IC50) Treatment->CPA CYP17A1_Assay CYP17A1 Inhibition Assay (IC50) Treatment->CYP17A1_Assay Xenograft Establish Xenograft Tumor Model Animal_Treatment Treat Mice with This compound & Comparators Xenograft->Animal_Treatment Tumor_Measurement Measure Tumor Volume & Weight Animal_Treatment->Tumor_Measurement Analysis Analyze Tumor Growth Inhibition Tumor_Measurement->Analysis

Caption: General experimental workflow for comparing this compound with alternatives.

Detailed Experimental Protocols

Western Blotting for AR Degradation
  • Cell Culture and Treatment: Plate prostate cancer cells (e.g., VCaP, LNCaP) in 6-well plates and allow them to attach overnight. Treat the cells with varying concentrations of this compound, a comparator compound (e.g., ARV-110), and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for AR overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the AR protein levels to the loading control to determine the percentage of AR degradation relative to the vehicle-treated control.

CYP17A1 Inhibition Assay
  • Enzyme and Substrate Preparation: Use human recombinant CYP17A1 enzyme. Prepare a reaction buffer containing a known concentration of a fluorescent or radiolabeled substrate for CYP17A1 (e.g., pregnenolone).

  • Compound Incubation: Add varying concentrations of this compound, a known CYP17A1 inhibitor (e.g., abiraterone), and a vehicle control to the reaction mixture.

  • Enzymatic Reaction: Initiate the reaction by adding the CYP17A1 enzyme. Incubate the mixture at 37°C for a predetermined time.

  • Reaction Termination and Detection: Stop the reaction by adding a stop solution. Measure the amount of product formed using a plate reader (for fluorescent substrates) or a scintillation counter (for radiolabeled substrates).

  • Data Analysis: Calculate the percentage of CYP17A1 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo)
  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound, comparator compounds, and a vehicle control.

  • Incubation: Incubate the cells for a period of 72 to 120 hours.

  • Viability Assessment:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO) and measure the absorbance at a specific wavelength.

    • CellTiter-Glo Assay: Add CellTiter-Glo reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present. Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Determine the IC50 value by plotting the cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Enzalutamide-Resistant Xenograft Model
  • Cell Line and Animal Model: Use an enzalutamide-resistant prostate cancer cell line, such as C4-2B-ENZ. Use immunodeficient mice (e.g., male nude mice) for tumor implantation.

  • Tumor Implantation: Subcutaneously inject a suspension of C4-2B-ENZ cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth regularly. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups: vehicle control, this compound, and a comparator (e.g., enzalutamide).

  • Treatment Administration: Administer the treatments to the respective groups according to the planned dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

  • Tumor Monitoring and Endpoint: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week). Continue the treatment until the tumors in the control group reach a specified endpoint.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. Statistically analyze the differences in tumor volume and final tumor weight between the groups.

Conclusion

This compound represents a novel and promising therapeutic strategy for prostate cancer, particularly in the context of resistance to current therapies. Its dual mechanism of action, combining AR degradation with CYP17A1 inhibition, offers the potential for a more profound and sustained suppression of the AR signaling pathway. The preclinical data, although still emerging, suggests robust antitumor activity. Head-to-head comparisons with established and other emerging AR-targeted agents, using standardized and rigorous experimental protocols as outlined in this guide, will be crucial in fully elucidating the therapeutic potential of this compound and its place in the evolving landscape of prostate cancer treatment.

References

Safety Operating Guide

Safe Disposal Protocol for Novel Compound YXG-158

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of the novel chemical compound YXG-158. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Given the developmental nature of this compound, it should be treated as a hazardous substance.

I. Immediate Safety and Pre-Disposal Checklist

Before initiating the disposal process, ensure all safety measures are in place. This checklist is mandatory for all personnel involved in the handling and disposal of this compound.

  • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE.

  • Emergency Equipment: Ensure that a chemical spill kit, fire extinguisher, and emergency shower/eyewash station are accessible and operational.

  • Ventilation: All handling and disposal activities must be conducted inside a certified chemical fume hood.

  • Documentation: Complete all necessary waste disposal forms required by your institution's Environmental Health and Safety (EHS) department.

II. Quantitative Data Summary for this compound Waste Streams

The following table summarizes the different waste streams for this compound and the recommended disposal container for each.

Waste StreamDescriptionRecommended Container
Solid Waste Contaminated lab supplies (e.g., gloves, weigh boats, pipette tips)Labeled, sealed, heavy-duty plastic bag
Liquid Waste (Aqueous) Diluted aqueous solutions containing this compoundLabeled, sealed, chemical-resistant jug
Liquid Waste (Organic) Solutions of this compound in organic solventsLabeled, sealed, solvent-safe container
Sharps Waste Contaminated needles, scalpels, or other sharp objectsPuncture-proof sharps container
Grossly Contaminated Items Lab coats or other equipment with significant this compound contaminationLabeled, sealed, heavy-duty plastic bag

III. Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard operating procedure for the disposal of this compound.

Step 1: Segregation of Waste

  • At the point of generation, segregate this compound waste into the categories outlined in the table above.

  • Never mix this compound waste with other chemical waste streams unless explicitly approved by EHS.

Step 2: Containerization and Labeling

  • Use only approved, properly labeled containers for each waste stream.

  • All labels must clearly state "Hazardous Waste: this compound" and include the date of accumulation and the name of the generating researcher.

Step 3: Temporary Storage

  • Store all this compound waste in a designated, secure, and well-ventilated satellite accumulation area.

  • Ensure containers are sealed to prevent the release of vapors.

Step 4: Scheduling Waste Pickup

  • Once waste containers are full, or on a schedule determined by your institution, arrange for pickup by a licensed hazardous waste disposal contractor.

  • Provide the contractor with all necessary documentation, including the Safety Data Sheet (SDS) for this compound if available.

Step 5: Decontamination

  • Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent or cleaning agent as determined by the compound's properties.

  • Dispose of all cleaning materials as solid this compound waste.

IV. Experimental Workflow and Signaling Pathway Diagrams

Disposal Workflow for this compound

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_0 Start: Generation of this compound Waste cluster_1 Waste Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal A Identify Waste Type B Solid Waste A->B Solid C Liquid Waste (Aqueous) A->C Aqueous D Liquid Waste (Organic) A->D Organic E Sharps Waste A->E Sharps F Use Labeled Heavy-Duty Bag B->F G Use Labeled Chemical Jug C->G H Use Labeled Solvent Container D->H I Use Puncture-Proof Sharps Container E->I J Store in Satellite Accumulation Area F->J G->J H->J I->J K Schedule Pickup with Licensed Contractor J->K L Decontaminate Work Area K->L

Figure 1: this compound Disposal Workflow

Navigating the Unknown: A Critical Lack of Data on YXG-158

Author: BenchChem Technical Support Team. Date: December 2025

Providing comprehensive safety and handling information for any chemical substance is of paramount importance in a laboratory setting. However, a thorough search for "YXG-158" has yielded no specific information under this identifier. The search results refer to commercially available products such as "SIGMAZINC 158," "SILCOSET 158," and "SIGMAZINC 158/SIGMAGUARD 750." Without a confirmed link between "this compound" and a specific Safety Data Sheet (SDS), it is impossible to provide the essential, immediate safety and logistical information requested.

The critical missing piece is the Safety Data Sheet (SDS) for "this compound." An SDS is the cornerstone of chemical safety, providing detailed information about the properties of a substance, its hazards, and the necessary protective measures. This document, prepared by the manufacturer or importer, is the primary source for determining the appropriate personal protective equipment (PPE), handling procedures, and disposal plans.

In the absence of an SDS for "this compound," any attempt to specify PPE or handling protocols would be based on speculation and could be dangerously inaccurate. The chemical and physical properties of "this compound" are unknown, as are its potential health hazards, such as toxicity, corrosivity, or reactivity.

Therefore, before any work with "this compound" is initiated, it is imperative to:

  • Positively identify the substance: Determine the manufacturer and the official product name. "this compound" may be an internal laboratory code or a shorthand notation.

  • Obtain the correct Safety Data Sheet (SDS): The SDS will provide the necessary information to conduct a thorough risk assessment.

  • Consult with your institution's Environmental Health and Safety (EHS) department: EHS professionals are trained to interpret SDSs and can provide specific guidance on safe handling procedures and required personal protective equipment.

Once the correct SDS for "this compound" is obtained, a comprehensive guide to personal protective equipment, including operational and disposal plans, can be developed. This guide would typically include:

  • Engineering Controls: Recommendations for ventilation, such as the use of a chemical fume hood.

  • Personal Protective Equipment (PPE): Detailed specifications for:

    • Hand Protection: The type of glove material (e.g., nitrile, neoprene) and required thickness.

    • Eye and Face Protection: Safety glasses, goggles, or a face shield, depending on the splash hazard.

    • Skin and Body Protection: The type of lab coat or apron required.

    • Respiratory Protection: If necessary, the type of respirator and cartridge to be used.

  • Hygiene Measures: Best practices for hand washing and avoiding contamination.

  • Spill and Emergency Procedures: Step-by-step instructions for handling accidental releases.

  • Storage and Disposal: Guidelines for safe storage and proper disposal of the substance and any contaminated materials.

Without the foundational information from an SDS, it is not possible to create the requested tables, diagrams, or experimental protocols. The priority must be to identify "this compound" and secure the corresponding safety documentation to ensure the well-being of all researchers and laboratory personnel.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.